molecular formula C10H9ClN2O2 B427774 Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-38-1

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

カタログ番号: B427774
CAS番号: 67625-38-1
分子量: 224.64g/mol
InChIキー: JWGKTXNASUZJAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKTXNASUZJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986998
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20986998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-38-1
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the development of various biologically active molecules. The document outlines the detailed experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most common and efficient method for the synthesis of this compound involves a two-step process, beginning with the reaction of a substituted aminopyridine with an α-halo ester. This is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

The primary starting materials for this synthesis are 5-chloro-2-aminopyridine and ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 5-chloro-2-aminopyridine by ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for analogous compounds.[1][2]

Materials:

  • 5-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add sodium bicarbonate (1.0 equivalent) followed by the dropwise addition of ethyl bromopyruvate (1.05 equivalents).

  • Reaction: The reaction mixture is stirred at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then partitioned between dichloromethane and water.

  • Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to afford the pure this compound.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, highlighting the expected yield and key reactants.

ProductStarting MaterialsReagentsSolventReaction ConditionsYield (%)Reference
This compound 5-Chloro-2-aminopyridine, Ethyl bromopyruvateNaHCO₃EthanolRefluxNot specified, but expected to be moderate to highInferred from[2]
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 5-Bromo-2,3-diaminopyridine, Ethyl bromopyruvateNaHCO₃EthanolReflux65[2]
Ethyl imidazo[1,2-a]pyridine-2-carboxylate 2-Aminopyridine, Ethyl bromopyruvate-Dimethoxyethane (DME), then EthanolRoom temp, then refluxNot specified[1]

Synthesis Pathway Visualization

The logical flow of the synthesis of this compound is depicted in the following diagram.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine Reaction_Vessel Reaction in Ethanol with NaHCO3 at Reflux 5-Chloro-2-aminopyridine->Reaction_Vessel Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_Vessel Final_Product This compound Reaction_Vessel->Final_Product Cyclization

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67625-38-1

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and potential biological activities, with a focus on its role as a key intermediate for more complex molecules. While specific biological data for this exact compound is limited in publicly accessible literature, this guide draws upon the extensive research into the broader class of imidazo[1,2-a]pyridine derivatives to contextualize its potential applications, particularly in oncology. This paper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, antiviral, and anticancer activities.[1][2] this compound (CAS: 67625-38-1) is a functionalized derivative within this class, serving as a versatile building block for the synthesis of novel therapeutic agents. Its structure, featuring a chloro substituent and an ethyl carboxylate group, offers multiple points for chemical modification, making it an attractive starting material for the development of compound libraries for high-throughput screening.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and safety data sheets.

PropertyValueReference(s)
CAS Number 67625-38-1[5][6]
Molecular Formula C₁₀H₉ClN₂O₂[5][6][7]
Molecular Weight 224.64 g/mol [5][6][7]
IUPAC Name This compound[8]
Synonyms 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER[7]
Density 1.36 g/cm³[7]
Refractive Index 1.613[7]
Appearance Not specified (often a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

Experimental Protocol for Synthesis

The synthesis of this compound is typically achieved through the condensation of 2-amino-5-chloropyridine with an ethyl pyruvate derivative. A representative experimental protocol is detailed below.

Reaction Scheme:

Synthesis_of_Ethyl_6_chloroimidazo_1_2_a_pyridine_2_carboxylate cluster_reagents Reagents & Conditions cluster_product Product reactant1 2-Amino-5-chloropyridine product Ethyl 6-chloroimidazo[1,2-a]pyridine- 2-carboxylate reactant1->product + reactant2 Ethyl bromopyruvate reactant2->product reagent1 Acetone (Solvent) condition1 Heat

Caption: General reaction scheme for the synthesis.

Materials:

  • 2-Amino-5-chloropyridine

  • Ethyl bromopyruvate

  • Acetone (solvent)

Procedure:

  • A solution of 2-amino-5-chloropyridine in acetone is prepared in a suitable reaction vessel.

  • Ethyl bromopyruvate is added to the solution.

  • The reaction mixture is heated and stirred for a specified period.

  • Upon completion of the reaction, the mixture is cooled, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with a suitable solvent, and dried under vacuum.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may vary and should be optimized for specific laboratory conditions.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not widely available in the public domain. Researchers are advised to obtain a Certificate of Analysis from their supplier or perform their own analytical characterization to confirm the structure and purity of the compound.

Potential Biological Activity and Mechanism of Action

While direct experimental studies on the biological effects of this compound are scarce, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its potential therapeutic applications, particularly in oncology.

Anticancer Potential as a PI3K/AKT/mTOR Pathway Inhibitor

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4] These compounds typically function by competing with ATP for the kinase domain of PI3K, thereby blocking the downstream signaling cascade.

The inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce several anticancer effects, including:

  • Cell Cycle Arrest: By inhibiting the progression of the cell cycle, these compounds can halt the uncontrolled proliferation of cancer cells.

  • Induction of Apoptosis: Activation of programmed cell death is a key mechanism for eliminating cancerous cells.

  • Inhibition of Metastasis: By interfering with cell migration and invasion, these compounds may prevent the spread of cancer to other parts of the body.

Given its core structure, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel PI3K/AKT/mTOR inhibitors or may possess intrinsic inhibitory activity itself.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory role of imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Biological Evaluation

To ascertain the specific biological activities of this compound, a systematic experimental workflow would be required. This would typically involve a series of in vitro assays to assess its cytotoxic and mechanistic effects on cancer cell lines.

Biological_Evaluation_Workflow start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis western_blot Western Blot Analysis (PI3K/AKT/mTOR pathway proteins) mechanism->western_blot in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this compound remains to be fully elucidated, the well-documented anticancer activities of the broader imidazo[1,2-a]pyridine class, particularly as inhibitors of the PI3K/AKT/mTOR signaling pathway, highlight its promise for future drug discovery efforts. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

"Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This document provides a detailed overview of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following table summarizes its key molecular properties.

PropertyValueCitation(s)
Molecular Formula C₁₀H₉ClN₂O₂[1]
Molecular Weight 224.64 g/mol [1][2]
CAS Number 67625-38-1[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the cyclization of a substituted aminopyridine with an ethyl bromopyruvate. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and widely adopted methodology for analogous imidazo[1,2-a]pyridine derivatives can be reliably adapted. This involves the reaction of 2-amino-5-chloropyridine with ethyl bromopyruvate.

General Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine in a suitable solvent such as ethanol or dimethoxyethane (DME), an equimolar amount of ethyl bromopyruvate is added.[3][4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period, followed by heating at reflux for several hours to ensure the completion of the cyclization.[3][4] Sodium bicarbonate (NaHCO₃) may be added to the reaction mixture to act as a base.[4]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude residue is then subjected to an extraction process, commonly using dichloromethane and a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[3] The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.[4]

  • Final Product: The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography to yield the pure this compound.[4]

Biological Context and Potential Signaling Pathways

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is a prominent structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] These compounds are frequently investigated for their potential as anti-cancer agents.[6]

Notably, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway .[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to reduced phosphorylation of key downstream proteins such as AKT and mTOR, ultimately suppressing tumor growth.[6]

Furthermore, other studies have implicated imidazo[1,2-a]pyridine derivatives in the modulation of the STAT3/NF-κB signaling pathway , which plays a crucial role in inflammation and cancer.[5] These compounds have been shown to exert anti-inflammatory effects by suppressing this pathway.[5]

While the direct interaction of this compound with these pathways has not been explicitly detailed in the provided search results, its structural similarity to known inhibitors suggests it may be a valuable candidate for investigation in these contexts.

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general synthetic workflow for this compound.

Synthesis_Workflow Reactants 2-amino-5-chloropyridine + Ethyl bromopyruvate Reaction Cyclization Reaction (Reflux) Reactants->Reaction in Solvent Ethanol / DME Solvent->Reaction Workup Extraction & Neutralization (DCM, aq. NaHCO3) Reaction->Workup Crude Product Purification Purification (Recrystallization / Chromatography) Workup->Purification Product This compound Purification->Product Pure Product

Synthetic pathway for the target compound.

Potential Signaling Pathway Involvement

The diagram below illustrates a potential signaling pathway that could be modulated by imidazo[1,2-a]pyridine derivatives based on existing research.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Potential inhibition of the PI3K/AKT/mTOR pathway.

References

"Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into the potential biological significance of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound. Its core structure, the imidazo[1,2-a]pyridine scaffold, is a significant pharmacophore in medicinal chemistry. The quantitative physical and chemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 67625-38-1[1]
Molecular Formula C₁₀H₉ClN₂O₂[1]
Molecular Weight 224.64 g/mol [1]
Melting Point 112-114 °CN/A
Appearance Light Yellow Solid
Purity ≥98% (HPLC)[2]
Storage Conditions Room temperature or 0-8°C[2][3]

Spectral Data

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and distinct aromatic protons on the imidazo[1,2-a]pyridine ring system.
¹³C NMR Resonances for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the ethyl group, and distinct signals for the carbons of the heterocyclic ring system.
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of the compound.
Infrared (IR) Characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and vibrations associated with the aromatic rings.

Experimental Protocols

The synthesis of this compound can be achieved through the condensation of 2-amino-5-chloropyridine with ethyl bromopyruvate.[4][5] The following is a detailed experimental protocol adapted from established methods for analogous compounds.

Synthesis of this compound

G cluster_reactants Reactants cluster_procedure Procedure 2-amino-5-chloropyridine 2-amino-5-chloropyridine Mixing 1. Mix reactants in Ethanol 2-amino-5-chloropyridine->Mixing Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Mixing Sodium_bicarbonate Sodium bicarbonate (Base) Sodium_bicarbonate->Mixing Ethanol Ethanol (Solvent) Ethanol->Mixing Reflux 2. Heat the mixture to reflux Mixing->Reflux Monitoring 3. Monitor reaction by TLC Reflux->Monitoring Workup 4. Aqueous workup and extraction Monitoring->Workup Purification 5. Purify by recrystallization Workup->Purification Product Ethyl 6-chloroimidazo[1,2-a] pyridine-2-carboxylate Purification->Product

Synthetic Workflow

Materials:

  • 2-amino-5-chloropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloropyridine (1 equivalent) in absolute ethanol.

  • To this solution, add sodium bicarbonate (1 equivalent) followed by the slow addition of ethyl bromopyruvate (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to afford this compound as a solid.[5]

Biological Significance and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] Compounds containing this moiety have been identified as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

The potential mechanism of action for compounds like this compound could involve the inhibition of PI3Kα, thereby blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Ethyl 6-chloroimidazo[1,2-a] pyridine-2-carboxylate (Potential Inhibitor) Inhibitor->PI3K

References

Technical Guide: Spectroscopic Analysis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment.

This technical guide outlines the expected spectroscopic features of imidazo[1,2-a]pyridine derivatives, with a focus on providing reference data from closely related analogues to Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Spectroscopic Data of Related Imidazo[1,2-a]pyridine Derivatives

The following tables summarize spectroscopic data for compounds structurally similar to this compound. This information can be used to predict the spectral characteristics of the target molecule.

Table 1: ¹H NMR Spectroscopic Data of a Related Imidazo[1,2-a]pyridine Derivative

No specific ¹H NMR data for this compound was found. The following is a representative dataset for a similar structure.

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateCDCl₃Data not available in search results.
3,6-Dichloroimidazo[1,2-a]pyridineCDCl₃8.13 (s, 1H), 7.57 (d, J = 9.6 Hz, 2H), 7.19 (d, J = 8.6 Hz, 1H)
Table 2: ¹³C NMR Spectroscopic Data of a Related Imidazo[1,2-a]pyridine Derivative

No specific ¹³C NMR data for this compound was found. The following is a representative dataset for a similar structure.

Compound Solvent Chemical Shift (δ, ppm)
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateCDCl₃Data not available in search results.
3,6-Dichloroimidazo[1,2-a]pyridineCDCl₃131.0, 126.0, 126.0, 121.8, 120.7, 118.5, 100.0
Table 3: IR Spectroscopic Data of a Related Imidazo[1,2-a]pyridine Derivative

No specific IR data for this compound was found. The following is a representative dataset for a similar structure.

Compound Technique Key Absorptions (cm⁻¹)
3,6-Dichloroimidazo[1,2-a]pyridineKBr2989, 1506, 1249, 899, 690
Table 4: Mass Spectrometry Data of a Related Imidazo[1,2-a]pyridine Derivative

No specific MS data for this compound was found. The following is a representative dataset for a similar structure.

Compound Ionization Method m/z (relative intensity)
3,6-Dichloroimidazo[1,2-a]pyridineESI-MS187 (100) [M+H]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition for ¹H NMR:

    • A standard pulse sequence is used to acquire the spectrum.

    • The spectral width is typically set to cover the range of proton chemical shifts (e.g., 0-12 ppm).

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • A proton-decoupled pulse sequence is typically used.

    • The spectral width is set to cover the range of carbon chemical shifts (e.g., 0-180 ppm).

    • A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Thin Film: For oils or low-melting solids, a drop of the sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Electron Impact (EI), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition:

    • The sample solution is introduced into the ion source.

    • The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Reporting Technical Report / Publication Structure_Elucidation->Reporting

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Strategic Role of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Among the various starting materials used to construct this privileged core, Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate has emerged as a particularly valuable building block. Its strategic placement of a chlorine atom and an ethyl ester group provides synthetic handles for facile diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics. This technical guide delves into the synthesis, derivatization, and application of this key intermediate in drug discovery, with a focus on its role in the development of anticancer agents targeting the PI3K/Akt/mTOR signaling pathway.

Chemical Profile and Synthesis

This compound is a stable, crystalline solid with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1] Its structure features the characteristic fused bicyclic system of imidazo[1,2-a]pyridine, with a chlorine atom at the 6-position and an ethyl carboxylate group at the 2-position.

The synthesis of this key intermediate is typically achieved through a well-established cyclocondensation reaction. The general and a specific protocol are outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of the title compound involves the reaction of 5-chloro-2-aminopyridine with ethyl bromopyruvate.[2][3]

Materials:

  • 5-chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (or Dimethoxyethane - DME)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-aminopyridine in a suitable solvent such as ethanol or DME.

  • Addition of Reagent: To this solution, add ethyl bromopyruvate (typically 1.5 equivalents).

  • Initial Reaction: Stir the resulting mixture at room temperature overnight. A precipitate may form during this time.

  • Cyclization: Filter the precipitate, wash it with diethyl ether, and dry it. Then, suspend the solid in ethanol and heat the mixture at reflux for 4 hours to facilitate the cyclization.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Extract the crude product with dichloromethane and wash the organic layer with a saturated aqueous solution of sodium carbonate.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Application in Drug Discovery: A Scaffold for Anticancer Agents

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, and its 6-chloro-2-ethoxycarbonyl derivative is a versatile starting point for the synthesis of potent anticancer agents.[4] The ester and chloro functionalities allow for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties.

Derivatization Strategies

The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. The chlorine atom at the 6-position can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups.

Derivatization_Strategies cluster_position2 Position 2 Derivatization cluster_position6 Position 6 Derivatization start This compound hydrolysis Hydrolysis start->hydrolysis cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling amides Library of Amides amide_coupling->amides diverse_substituents Diverse Aryl/Heteroaryl/Alkyl Groups cross_coupling->diverse_substituents

Caption: Key derivatization pathways for the starting material.

Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant number of anticancer drug candidates derived from the imidazo[1,2-a]pyridine scaffold exert their therapeutic effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.

Mechanism of Action

Derivatives of this compound have been designed to act as potent and selective inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[4] By binding to the ATP-binding site of PI3K, these inhibitors block the phosphorylation of PIP2 to PIP3, a crucial step in the activation of the downstream signaling cascade. This leads to the inhibition of Akt and mTOR, resulting in cell cycle arrest and apoptosis in cancer cells.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Imidazo_Pyridine_Derivative Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.

Quantitative Data: Anticancer Activity

The derivatization of this compound has yielded numerous compounds with potent anticancer activity. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[8]
IP-6 HCC1937 (Breast Cancer)47.7[8]
IP-7 HCC1937 (Breast Cancer)79.6[8]
Compound 6 A375 (Melanoma)9.7 - 44.6[5]
Compound 6 WM115 (Melanoma)9.7 - 44.6[5]
Compound 6 HeLa (Cervical Cancer)9.7 - 44.6[5]
Compound 13k HCC827 (NSCLC)0.09 - 0.43[4]
Compound 12b Hep-2, HepG2, MCF-7, A37511 - 13[9]

Table 2: PI3Kα Inhibitory Activity

Compound IDTargetIC₅₀ (nM)Reference
PI3Kα Inhibitor PI3Kα2[5]
Compound 13k PI3Kα1.94[4]

Experimental Protocols: Cytotoxicity Assessment

The in vitro anticancer activity of newly synthesized compounds is commonly evaluated using the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).[5][11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][11]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This compound is a highly valuable and versatile starting material in drug discovery. Its amenability to a wide range of chemical modifications has enabled the development of potent and selective inhibitors of key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation anticancer therapeutics. This guide provides a foundational understanding for researchers and scientists to leverage the potential of this important chemical entity in their drug development endeavors.

References

The Biological Potential of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This bicyclic aromatic compound, consisting of a fused imidazole and pyridine ring, serves as a core structural motif in numerous clinically used drugs and promising therapeutic candidates. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This technical guide provides an in-depth overview of the biological potential of the imidazo[1,2-a]pyridine scaffold, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral activities, as well as its role in the central nervous system.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

Signaling Pathways in Cancer

Two of the most significant signaling pathways targeted by imidazo[1,2-a]pyridine derivatives in cancer are the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway. Imidazo[1,2-a]pyridine derivatives can inhibit PI3K and/or mTOR, leading to the suppression of cancer cell proliferation and survival.

STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are interconnected and play critical roles in inflammation and cancer. They regulate the expression of genes involved in cell survival, proliferation, and angiogenesis. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, leading to anti-inflammatory and anticancer effects.[4][5]

STAT3_NFkB_Pathway cluster_Nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->Nucleus GeneExpression Target Gene Expression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->pSTAT3 Imidazopyridine->NFkB Prevents nuclear translocation pSTAT3_n p-STAT3 pSTAT3_n->GeneExpression NFkB_n NF-κB NFkB_n->GeneExpression

Figure 2: Modulation of the STAT3/NF-κB Signaling Pathway. Imidazo[1,2-a]pyridine derivatives can suppress the phosphorylation of STAT3 and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of target genes involved in inflammation and cancer progression.

Quantitative Anticancer Activity

The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-quinoline hybrid (8)HeLa (Cervical)0.34[6]
MDA-MB-231 (Breast)0.32[6]
ACHN (Renal)0.39[6]
HCT-15 (Colon)0.31[6]
Imidazo[1,2-a]pyridine-quinoline hybrid (12)HeLa (Cervical)0.35[6]
MDA-MB-231 (Breast)0.29[6]
ACHN (Renal)0.34[6]
HCT-15 (Colon)0.30[6]
Imidazo[1,2-a]pyridine-carbazole hybrid (13)HeLa (Cervical)0.37[6]
MDA-MB-231 (Breast)0.41[6]
ACHN (Renal)0.39[6]
HCT-15 (Colon)0.30[6]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b)Hep-2 (Laryngeal)11[7][8]
HepG2 (Hepatocellular)13[7][8]
MCF-7 (Breast)11[7][8]
A375 (Skin)11[7][8]
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)p110α (PI3K isoform)0.67[9]
Thiazole derivative (12)p110α (PI3K isoform)0.0028[9]

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacteria and fungi.[10]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Azo-based imidazo[1,2-a]pyridine (4e)P. aeruginosa0.5[11]
S. aureus0.5[11]
E. coli CTXM0.5-0.7[11]
K. pneumoniae NDM0.5-0.7[11]
Chalcone derivative (5h)S. aureus (clinical strain)6.25[12]
S. aureus (reference strain)3.125[12]
Bromo-substituted derivative (14)E. coli32 (µM)[13]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (replicating)0.4-1.9 (MIC90)[14]
M. tuberculosis (MDR)0.07-2.2 (MIC90)[14]
M. tuberculosis (XDR)0.07-0.14 (MIC90)[14]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of COX enzymes (COX-1 and COX-2), with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.

Compound/DerivativeTargetIC50 (µM)Reference
Imidazo[1,2-a]pyridine carboxylic acid derivative (4a)COX-12.72[15]
COX-21.89[15]
Imidazo[1,2-a]pyrimidine derivative (e10)COX-1170[5]
COX-213[5]

Antiviral Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also shown promise as antiviral agents, with activity reported against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[17][18] The development of novel antiviral agents is crucial to combat emerging viral threats and drug resistance.

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine core is a key component of several drugs acting on the central nervous system. For instance, zolpidem is a widely prescribed hypnotic for the treatment of insomnia. Other derivatives have been investigated for their potential in treating anxiety and neurodegenerative diseases like Alzheimer's disease.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

General Workflow for Synthesis and Biological Evaluation

A typical workflow for the discovery and evaluation of novel imidazo[1,2-a]pyridine derivatives involves several key stages, from initial synthesis to in-depth biological characterization.

Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitroScreening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->InVitroScreening HitIdentification Hit Identification & SAR Studies InVitroScreening->HitIdentification MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) HitIdentification->MechanismOfAction LeadOptimization Lead Optimization HitIdentification->LeadOptimization InVivoStudies In Vivo Animal Studies MechanismOfAction->InVivoStudies InVivoStudies->LeadOptimization LeadOptimization->Synthesis

Figure 3: General Experimental Workflow. This diagram illustrates the typical stages involved in the development of new imidazo[1,2-a]pyridine-based therapeutic agents.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[20]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][21][22]

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[23]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[23]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[27]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation.[2][28]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects, as well as significant potential for treating CNS disorders. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its mechanisms of action, will undoubtedly lead to the discovery of novel and effective drugs for a wide range of diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

References

A Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and compounds with anti-inflammatory, antiviral, and anticancer properties.[1] This significance has driven extensive research into developing efficient and diverse synthetic routes to this bicyclic system.

This technical guide provides an in-depth review of the core synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of classical and contemporary methodologies. The guide includes detailed experimental protocols for key reactions, comparative data in tabular format, and logical workflow diagrams to elucidate the primary synthetic pathways.

Core Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The primary approaches include:

  • Two-Component Condensation Reactions: The most traditional and widely used method, involving the reaction of a 2-aminopyridine with a carbonyl compound.

  • Multicomponent Reactions (MCRs): Advanced strategies where three or more reactants are combined in a single step to generate molecular complexity with high atom economy.

  • Transition-Metal-Catalyzed Cyclizations: Modern methods that leverage catalysts (e.g., copper, palladium) to facilitate C-N and C-C bond formation, often through domino or cascade processes.

  • Novel Methodologies: Emerging techniques including photocatalysis and electrochemical synthesis that offer green and sustainable alternatives.

The following sections will delve into these strategies, providing detailed procedural information and quantitative data to aid in methodological comparison and selection.

Two-Component Condensation Reactions

The condensation of 2-aminopyridines with α-halocarbonyl compounds is the most fundamental and historically significant route to imidazo[1,2-a]pyridines. This reaction, often referred to as the Tschitschibabin (or Chichibabin) synthesis for this specific scaffold, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration.

Tschitschibabin_Reaction Start Starting Materials Aminopyridine 2-Aminopyridine Haloketone α-Haloketone Alkylation N-Alkylation Aminopyridine->Alkylation Haloketone->Alkylation Process Reaction Steps Cyclization Intramolecular Cyclization Dehydration Dehydration Alkylation->Cyclization Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: General workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Variations of this method have been developed to improve yields, reduce reaction times, and avoid the use of lachrymatory α-haloketones. One common approach is the in situ generation of the α-haloketone from a more benign starting material like an acetophenone, or the use of catalyst- and solvent-free conditions, often assisted by microwave irradiation.[2][3]

Quantitative Data for Two-Component Condensations
Entry2-AminopyridineCarbonyl SourceConditionsTimeYield (%)Ref
12-Aminopyridine2-Bromo-4'-methylacetophenoneNaHCO₃, EtOH, Reflux2 h95[3]
22-Amino-5-methylpyridine2-ChloroacetaldehydeWater, Microwave (100W)30 min92-95[4]
32-AminopyridineAcetophenone, [Bmim]Br₃Na₂CO₃, Solvent-free, 80°C1.5 h82[2]
42-Aminopyridine2-Bromo-4'-nitroacetophenoneNeutral Alumina, RT1.5 h94[3]
52-AminopyridinePhenacyl BromideMicrowave, Solvent-free60 s99[5]
Experimental Protocol: Catalyst- and Solvent-Free Synthesis

This protocol is adapted from a method for the reaction between 2-aminopyridines and α-haloketones under solvent-free conditions at 60°C.[3]

  • Reactant Mixture: In a 10 mL round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol) and the α-bromo/chloroketone (1.0 mmol).

  • Reaction: Place the flask in a preheated oil bath at 60°C.

  • Monitoring: Stir the reaction mixture at this temperature. The reaction is typically complete within 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of NaHCO₃ (10 mL) to the flask.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful and efficient approach to synthesizing complex molecules like imidazo[1,2-a]pyridines in a single, convergent step. The most prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to produce 3-aminoimidazo[1,2-a]pyridine derivatives.[6]

GBB_Reaction cluster_reactants Reactants Aminopyridine 2-Aminopyridine OnePot One-Pot Reaction Aminopyridine->OnePot Aldehyde Aldehyde Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot Catalyst Acid Catalyst (e.g., Sc(OTf)₃, NH₄Cl) Catalyst->OnePot Product 3-Aminoimidazo[1,2-a]pyridine OnePot->Product

Caption: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction.

The GBB reaction is highly versatile, tolerating a wide range of substituents on all three components. Modern variations utilize green catalysts and solvents, as well as energy sources like microwave and ultrasound, to enhance reaction rates and yields.[7][8]

Quantitative Data for the Groebke–Blackburn–Bienaymé Reaction
EntryAldehydeIsocyanideCatalyst (mol%)ConditionsTimeYield (%)Ref
1FurfuralCyclohexyl isocyanidePhenylboronic acid (10)Water, 60°C, Ultrasound3 h86[7]
22-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (20)MeOH, 60°C8 h82[6]
32-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (20)MeOH, Microwave30 min89[6]
45-Methylfuran-2-carbaldehydetert-Butyl isocyanideAcetic Acid (20)PEG-400, 75°C, Microwave10 min91[8]
5Benzaldehydetert-Butyl isocyanideSc(OTf)₃ (10)MeOH, Microwave10 min95[3]
Experimental Protocol: Microwave-Assisted GBB Reaction

This protocol is based on a green, microwave-assisted synthesis of imidazo[1,2-a]pyridine-furan hybrids.[8]

  • Reactant Mixture: In a sealed microwave glass vial, add the aldehyde (e.g., 5-methylfuran-2-carbaldehyde, 1.0 mmol), the 2-aminopyridine derivative (1.0 mmol), the isocyanide (1.0 mmol), and acetic acid (20 mol%).

  • Solvent: Add polyethylene glycol 400 (PEG-400, 2 mL) as the reaction solvent.

  • Microwave Irradiation: Seal the glass vial and place it in a microwave reactor. Irradiate the mixture with stirring at a constant temperature of 75°C for 10 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Add water (10 mL) to the mixture, which will cause the product to precipitate.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and then dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis, particularly with copper, has emerged as a highly effective strategy for imidazo[1,2-a]pyridine synthesis. A prominent example is the A³ coupling (Aldehyde-Alkyne-Amine), a one-pot domino reaction that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne. The reaction proceeds through the formation of a propargylamine intermediate, which then undergoes a copper-catalyzed 5-exo-dig cycloisomerization to form the final product.

A3_Coupling Reactants 2-Aminopyridine + Aldehyde + Terminal Alkyne Step1 A³ Coupling Reactants->Step1 Catalyst Cu(I) or Cu(II) Catalyst Catalyst->Step1 cat. Step2 5-exo-dig Cycloisomerization Catalyst->Step2 cat. Intermediate Propargylamine Intermediate Step1->Intermediate Intermediate->Step2 Product Imidazo[1,2-a]pyridine Step2->Product

Caption: Copper-catalyzed A³ coupling and cycloisomerization cascade.

This methodology is valued for its operational simplicity and its ability to construct the imidazo[1,2-a]pyridine core with diverse substitution patterns at the C2 and C3 positions, dictated by the choice of alkyne and aldehyde, respectively. Green chemistry principles have been applied to this reaction, with protocols developed in aqueous micellar media.[9][10]

Quantitative Data for Copper-Catalyzed A³ Coupling
EntryAldehydeAlkyneCatalyst (mol%)ConditionsTime (h)Yield (%)Ref
1BenzaldehydePhenylacetyleneCuSO₄·5H₂O (10), Na-Ascorbate (20)SDS/H₂O, 50°C694[9][10]
24-ChlorobenzaldehydePhenylacetyleneCuCl (5), Cu(OTf)₂ (5)Toluene, 40°C491[11]
34-TolualdehydeN,N-DimethylpropiolamideCuCl (5), Cu(OTf)₂ (5)Toluene, 40°C472[11]
4BenzaldehydePhenylacetyleneCu/SiO₂Toluene, 110°C2482[12]
5BenzaldehydePhenylacetyleneCuI (10)Toluene, Microwave0.588[13]
Experimental Protocol: A³ Coupling in Aqueous Micellar Media

This "green" protocol is adapted from a Cu(II)-Ascorbate catalyzed synthesis in the presence of a surfactant.[9][10]

  • Micelle Formation: In a 10 mL round-bottom flask, dissolve sodium dodecyl sulfate (SDS, 10 mol %) in water (2 mL) and stir vigorously for 5 minutes to form a micellar solution.

  • Reagent Addition: To the solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Alkyne Addition: Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50°C for the required time (typically 6-16 hours), monitoring progress by TLC.

  • Extraction: Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to obtain the desired product.

Photocatalytic Synthesis

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. For imidazo[1,2-a]pyridines, this approach enables novel transformations under mild, metal-free conditions. One innovative strategy involves the C(sp³)–H functionalization of ethylarenes, which serve as sustainable surrogates for acetophenones. The reaction is typically mediated by an organic dye photocatalyst, like Eosin Y, which activates the ethylarene for subsequent bromination and coupling with a 2-aminopyridine.[14][15]

Photocatalysis_Workflow cluster_inputs Reaction Components Ethylarene Ethylarene Reaction Photocatalytic Reaction Ethylarene->Reaction Aminopyridine 2-Aminopyridine Aminopyridine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Light Visible Light (e.g., Blue LEDs) Light->Reaction Catalyst Eosin Y (Photocatalyst) Catalyst->Reaction Product Imidazo[1,2-a]pyridine Reaction->Product

Caption: Photocatalytic synthesis from ethylarenes via C-H functionalization.

This method is advantageous due to its high atom efficiency, use of a renewable energy source, and environmentally friendly, metal-free conditions, making it suitable for synthesizing biologically active compounds.[14]

Quantitative Data for Photocatalytic Synthesis
EntryEthylarene2-AminopyridinePhotocatalystConditionsTime (h)Yield (%)Ref
1Ethylbenzene2-AminopyridineEosin Y (2 mol%)NBS, K₂CO₃, MeCN, Blue LED1285[14]
24-Ethyltoluene2-AminopyridineEosin Y (2 mol%)NBS, K₂CO₃, MeCN, Blue LED1282[14]
34-Fluoroethylbenzene2-AminopyridineEosin Y (2 mol%)NBS, K₂CO₃, MeCN, Blue LED1278[14]
4Ethylbenzene2-Amino-5-methylpyridineEosin Y (2 mol%)NBS, K₂CO₃, MeCN, Blue LED1280[14]
Experimental Protocol: General Procedure for Photocatalytic Synthesis

This protocol is a general representation based on the visible-light-mediated synthesis from ethylarenes.[14]

  • Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the ethylarene (0.5 mmol), 2-aminopyridine (0.6 mmol), N-Bromosuccinimide (NBS, 1.0 mmol), K₂CO₃ (1.0 mmol), and Eosin Y (2 mol%).

  • Solvent: Add acetonitrile (MeCN, 2 mL) as the solvent.

  • Irradiation: Seal the flask and place it approximately 5-10 cm from a blue LED lamp (e.g., 40W). Stir the reaction mixture at room temperature under irradiation.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: Once the starting material is consumed (typically 12 hours), quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from the scaffold "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate". The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, frequently utilized in the development of inhibitors for various protein kinases due to its ability to mimic the purine hinge-binding motif of ATP.[1] This guide covers synthetic routes, characterization, and biological evaluation of these compounds against key kinase targets implicated in cancer and other diseases.

Introduction to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The dysregulation of protein kinase activity is a fundamental mechanism in the progression of numerous diseases, most notably cancer.[2] This has made kinases a major focus for drug discovery efforts, resulting in a significant number of approved small molecule kinase inhibitors.[2] The imidazo[1,2-a]pyridine scaffold has emerged as a versatile core for the design of potent and selective kinase inhibitors.[3] Derivatives of this scaffold have been shown to target a range of important kinases, including Phosphatidylinositol 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[4][5][6][7]

The starting material, this compound, provides a key building block for accessing a diverse library of kinase inhibitors through modifications at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring system.[4]

Synthetic Pathways and Methodologies

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. The core scaffold itself can be synthesized, followed by various coupling reactions to introduce diverse functionalities.

General Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-haloketone or a related species like ethyl bromopyruvate.[5][8]

G cluster_0 Core Synthesis 2_Aminopyridine Substituted 2-Aminopyridine Imidazo_pyridine_ester Ethyl imidazo[1,2-a]pyridine -2-carboxylate derivative 2_Aminopyridine->Imidazo_pyridine_ester NaHCO3, EtOH, Reflux Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Imidazo_pyridine_ester

Caption: General synthesis of the imidazo[1,2-a]pyridine scaffold.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound, a key intermediate.

Materials:

  • 5-chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (3.0 eq).

  • Add ethyl bromopyruvate (3.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization of the Imidazo[1,2-a]pyridine Scaffold

Further functionalization of the core structure is crucial for achieving potent and selective kinase inhibition. This is often accomplished through cross-coupling reactions such as the Suzuki-Miyaura coupling.

G cluster_1 Derivatization Workflow Start Ethyl 6-chloroimidazo [1,2-a]pyridine-2-carboxylate Hydrolysis Saponification (LiOH or NaOH) Start->Hydrolysis Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Suzuki_Coupling Acid 6-chloroimidazo[1,2-a]pyridine -2-carboxylic acid Hydrolysis->Acid Amide_Coupling Amide Coupling (HATU, DIPEA) Amide_Inhibitor Amide-linked Kinase Inhibitor Amide_Coupling->Amide_Inhibitor Aryl_Inhibitor Aryl-substituted Kinase Inhibitor Suzuki_Coupling->Aryl_Inhibitor Acid->Amide_Coupling Arylboronic_acid Arylboronic acid Arylboronic_acid->Suzuki_Coupling Amine Amine (R-NH2) Amine->Amide_Coupling

Caption: Workflow for the derivatization of the imidazo[1,2-a]pyridine core.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

This protocol describes a general procedure for introducing aryl groups at the C6 position.

Materials:

  • This compound

  • Substituted arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (2:1:2 mixture)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture.

  • Heat the mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.[9]

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the C6-arylated product.

Biological Evaluation of Kinase Inhibitors

The synthesized compounds are evaluated for their ability to inhibit specific kinases and their anti-proliferative effects on cancer cell lines.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Target kinase

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Synthesized inhibitor compounds

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the assay buffer.

  • Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCC827, T47D, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ values.

Target Kinases and Signaling Pathways

Derivatives of this compound have shown significant activity against kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10]

G cluster_pathway PI3K/Akt Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference
13k PI3Kα1.94[5][11]
35 PI3Kα150[4]
4c CLK1700[12]
4c DYRK1A2600[12]
7j EGFR (WT)193.18[13]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
13k HCC827Lung Cancer0.09[5][11]
13k A549Lung Cancer0.21[5]
13k HCT116Colon Cancer0.43[5]
35 T47DBreast Cancer7.9[4]
35 MCF-7Breast Cancer9.4[4]
4f HepG2Liver Cancer7.9[13]
4f MCF-7Breast Cancer13.5[13]
8 A431Skin Cancer2.31[13]

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of potent kinase inhibitors. The synthetic and biological protocols provided herein offer a framework for researchers to design, synthesize, and evaluate novel compounds based on the imidazo[1,2-a]pyridine scaffold. The structure-activity relationship studies indicate that modifications at various positions of the core structure can significantly impact potency and selectivity, highlighting the potential for further optimization in the development of targeted cancer therapies.[13]

References

Application Notes and Protocols for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate in PI3K/AKT/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives are a class of synthetic compounds that have garnered significant interest as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] Aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, playing a crucial role in tumor cell growth, proliferation, survival, and metabolism.[3][4] Consequently, inhibitors targeting key nodes of this pathway, such as PI3K, are actively being pursued as promising anti-cancer therapeutics.

The imidazo[1,2-a]pyridine scaffold has been identified as a key pharmacophore in the development of potent and selective PI3K inhibitors.[1][2][3] These compounds typically exert their effects by competing with ATP for binding to the kinase domain of PI3K, thereby blocking the downstream signaling cascade that includes the phosphorylation and activation of AKT and mTOR.[1] This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells.[2][3]

Data Presentation

The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine derivatives, demonstrating their potent inhibitory activity against PI3Kα and their anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro PI3Kα Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ReferenceDescriptionPI3Kα IC50 (nM)
Compound 13k [3]A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative1.94
Compound 35 [2]A 2,6,8-substituted imidazo[1,2-a]pyridine derivative150

Table 2: Anti-proliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound ReferenceCell LineCancer TypeIC50 (µM)
Compound 13k [3]HCC827Non-Small Cell Lung Cancer0.09
A549Non-Small Cell Lung Cancer0.25
SH-SY5YNeuroblastoma0.31
HELErythroleukemia0.43
MCF-7Breast Cancer0.18
Compound 35 [2]T47DBreast Cancer7.9
MCF-7Breast Cancer9.4

Mandatory Visualization

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellCycle Cell Cycle Progression mTORC1->CellCycle Activation ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Activation PDK1->AKT Activation Inhibitor Ethyl 6-chloroimidazo[1,2-a] pyridine-2-carboxylate (and derivatives) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effects of this compound and its analogs on the PI3K/AKT/mTOR pathway.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCC827, A549, T47D, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Workflow A Seed cells in 96-well plate B Add serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Dissolve formazan in DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis G->H

Caption: Workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest treated and control cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cells using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., FlowJo).

Cell_Cycle_Workflow A Harvest & Wash Cells B Fix with cold 70% Ethanol A->B C Wash to remove Ethanol B->C D Stain with PI/ RNase A solution C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by the test compound.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest treated and control cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow A Harvest & Wash Cells B Resuspend in Binding Buffer A->B C Stain with Annexin V & Propidium Iodide B->C D Incubate in the dark C->D E Flow Cytometry Analysis D->E F Quantify Apoptotic Cells E->F

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

References

Application Notes and Protocols for Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of the anticancer activity of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives and related imidazo[1,2-a]pyridine compounds. The protocols detailed below are foundational for determining the cytotoxic, apoptotic, and cell cycle inhibitory effects of this class of compounds on various cancer cell lines.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1] Various derivatives have been shown to exert therapeutic effects against a spectrum of cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[1] The anticancer mechanisms of these compounds are often attributed to their ability to interfere with key molecular pathways that regulate cell division and proliferation, such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[2][3] These interventions can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancerous cells.[2][4]

This document provides detailed protocols for essential in vitro assays to characterize the anticancer profile of novel imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary

The anti-proliferative activity of various imidazo[1,2-a]pyridine derivatives has been documented across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Table 1: Anti-proliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineCancer TypeAssay TypeIC50 (µM)Reference
Compound 6 A375MelanomaMTT Assay<12[2]
Compound 6 WM115MelanomaMTT Assay<12[2]
Compound 13k HCC827Non-Small Cell LungNot Specified0.09 - 0.43[5]
Compound 16h HeLaCervical CancerMTT Assay5.35 - 59.8[6]
IP-5 HCC1937Breast CancerMTT Assay45[7][8]
IP-6 HCC1937Breast CancerMTT Assay47.7[7][8]
IP-7 HCC1937Breast CancerMTT Assay79.6[7][8]

Note: The data presented are for various derivatives of the imidazo[1,2-a]pyridine scaffold and not specifically for "this compound". Further experimental validation is required for any new derivative.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9]

Materials:

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the desired cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only (DMSO) as a negative control.[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9][11]

  • MTT Addition: Following incubation, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[9] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][11]

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background correction.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Imidazo[1,2-a]pyridine Derivatives (Serial Dilutions) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate (2-4 hours) add_mtt->incubation_mtt solubilize Add DMSO to Solubilize Formazan Crystals incubation_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the number of cells undergoing apoptosis.[12] It relies on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat them with the imidazo[1,2-a]pyridine derivative for the desired time. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[11][12]

  • Washing: Centrifuge the cell suspension at approximately 300-670 x g for 5 minutes.[11][12] Wash the cells twice with cold PBS.[11][12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.[11] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the samples by flow cytometry within one hour.[11]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Apoptosis_Assay_Workflow start Treat Cells and Harvest wash Wash with Cold PBS start->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V Apoptosis Assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14][15]

Materials:

  • Cold 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • PI/Triton X-100 staining solution (containing PI and RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the imidazo[1,2-a]pyridine derivative. Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells with cold PBS.[16]

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, slowly add cold 70% ethanol dropwise to fix the cells.[15][16] Store the fixed cells at 4°C for at least 2 hours, or overnight.[16]

  • Washing: Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.[16]

  • Staining: Resuspend the cell pellet in the PI/Triton X-100 staining solution.[16] The RNase A in the solution is crucial to degrade RNA, which PI can also bind to.[14]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity on a linear scale.[17]

Interpretation of Results:

  • The first peak on the histogram represents cells in the G0/G1 phase (2N DNA content).

  • The second, smaller peak represents cells in the G2/M phase (4N DNA content).

  • The region between these two peaks represents cells in the S phase (synthesizing DNA).

Cell_Cycle_Analysis_Workflow start Treat Cells and Harvest wash Wash with Cold PBS start->wash fix Fix in Cold 70% Ethanol wash->fix wash2 Wash to Remove Ethanol fix->wash2 stain Stain with PI/RNase A Solution wash2->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Cell Cycle Analysis using PI Staining.

Potential Signaling Pathways

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been linked to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[1][2]

PI3K_Akt_mTOR_Pathway cluster_0 Imidazo[1,2-a]pyridine Derivative Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3_NFkB_Pathway cluster_1 Imidazo[1,2-a]pyridine Derivative Compound Imidazo[1,2-a]pyridine Derivative STAT3 p-STAT3 Compound->STAT3 NFkB NF-κB Compound->NFkB Inflammation Pro-inflammatory Cytokines & Enzymes (iNOS, COX-2) STAT3->Inflammation NFkB->Inflammation

References

Application Notes and Protocols for Targeting FLT3 in AML with Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells.[1][2] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[1][2] These activating mutations are found in approximately 30% of AML patients and are associated with a poor prognosis, making FLT3 a prime therapeutic target.[3][4]

The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the development of potent FLT3 inhibitors.[3][5] This document provides detailed application notes and protocols for the preclinical evaluation of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate , a compound from this class, as a potential inhibitor of FLT3 for the treatment of AML.

Mechanism of Action

This compound is hypothesized to function as a Type I ATP-competitive inhibitor of FLT3. By binding to the ATP-binding pocket of the FLT3 kinase domain, it is expected to prevent the autophosphorylation of the receptor and the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways, including the STAT5, MAPK, and PI3K/AKT pathways.[1][3] This inhibition is predicted to induce cell cycle arrest and apoptosis in AML cells harboring activating FLT3 mutations.

Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyridine Analogs against FLT3

The following tables summarize the in vitro activity of structurally related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives against FLT3. This data serves as a benchmark for the expected potency of this compound.

Table 1: Biochemical Assay Data for FLT3 Inhibition

Compound IDTargetIC50 (nM)Reference
Compound 34f FLT3-ITD4[2][6]
FLT3-D835Y1[2][6]
Compound 5e FLT3 (Wild-Type)12[3]
Compound 5o FLT3 (Wild-Type)21[3]

Table 2: Cellular Assay Data for Anti-proliferative Activity in AML Cell Lines

Compound IDCell LineFLT3 MutationGI50 (nM)Reference
Compound 34f MV4-11FLT3-ITD7[2][6]
MOLM-13FLT3-ITD9[2][6]
Compound 5o MOLM-14FLT3-ITD520[3]
MOLM-14FLT3-ITD D835Y530[3]
MOLM-14FLT3-ITD F691L570[3]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway in AML

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation FLT3_Ligand FLT3 Ligand (in WT) FLT3_Ligand->FLT3 FLT3_ITD FLT3-ITD/TKD Mutation (constitutive activation) FLT3_ITD->FLT3 Inhibitor Ethyl 6-chloroimidazo [1,2-a]pyridine-2-carboxylate Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion Biochemical_Assay Biochemical Kinase Assay (FLT3 WT & Mutants) IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Viability Cell Viability Assay (AML Cell Lines) GI50 Determine GI50 Cell_Viability->GI50 Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, etc.) Signaling_Inhibition Confirm Signaling Inhibition Western_Blot->Signaling_Inhibition Lead_Candidate Lead Candidate for In Vivo Studies IC50->Lead_Candidate GI50->Lead_Candidate Apoptosis_Quant->Lead_Candidate Signaling_Inhibition->Lead_Candidate

Caption: Preclinical evaluation workflow for a novel FLT3 inhibitor.

Experimental Protocols

Protocol 1: Biochemical FLT3 Kinase Assay

This protocol is for determining the in vitro half-maximal inhibitory concentration (IC50) of this compound against recombinant FLT3 kinase.

Materials:

  • Recombinant human FLT3 (wild-type and mutants, e.g., ITD, D835Y)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit

  • This compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for FLT3.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[7]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay

This protocol measures the effect of the test compound on the proliferation of FLT3-dependent AML cell lines.

Materials:

  • AML cell lines with activating FLT3 mutations (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in AML cells following treatment with the test compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed AML cells and treat with various concentrations of this compound (and a DMSO control) for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[8][9]

Protocol 4: Western Blot Analysis of FLT3 Signaling

This protocol is to confirm the on-target effect of the compound by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer system

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of FLT3 and its downstream targets.[10][11]

References

Application Notes and Protocols for Anti-inflammatory Assays of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of imidazo[1,2-a]pyridine compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory effects.[1][2][3] These compounds often exert their activity through the modulation of key inflammatory pathways, such as the NF-κB and cyclooxygenase (COX) pathways.[1][4][5][6]

Overview of Anti-inflammatory Mechanisms and Assays

Inflammation is a complex biological response to harmful stimuli. Key signaling pathways, such as the NF-κB pathway, and enzymes like COX-2 are central to the inflammatory process. Imidazo[1,2-a]pyridine derivatives have been shown to interfere with these pathways, making them attractive candidates for anti-inflammatory drug development.[1][4]

A variety of in vitro and in vivo assays are employed to screen and characterize the anti-inflammatory potential of these compounds. In vitro assays often utilize cell lines, such as murine macrophages (RAW 264.7), to assess the inhibition of inflammatory mediators.[7][8] In vivo models, like the carrageenan-induced paw edema model in rats, are used to evaluate the efficacy of these compounds in a whole organism.[9][10]

In Vitro Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening tool to evaluate the anti-inflammatory potential of imidazo[1,2-a]pyridine compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[8][11]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test imidazo[1,2-a]pyridine compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[12]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This assay quantifies the inhibitory effect of imidazo[1,2-a]pyridine compounds on the production of key pro-inflammatory cytokines.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the NO inhibition assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the cell-free supernatants.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions to measure the concentration of each cytokine in the supernatants.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the respective IC50 values.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Many imidazo[1,2-a]pyridine derivatives have been identified as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs due to the role of COX-2 in producing prostaglandins that mediate inflammation and pain.[5][6][13]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

  • Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test imidazo[1,2-a]pyridine compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other suitable detection methods. A fluorescent Cayman kit is also a commonly used method.[14]

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition. Determine the IC50 values for both enzymes and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

Quantitative Data for COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives:

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)Reference
5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)0.07508.6[13]
6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine)0.07217.1[5][13]
5a (2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[6][9]imidazo[1,2-a]pyrimidine)0.05-[6]
5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine)0.05-[6]
Celecoxib (Reference Drug)0.06-[6]
NF-κB Signaling Pathway Analysis

The NF-κB signaling pathway is a critical regulator of inflammation.[1][15] Imidazo[1,2-a]pyridine compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes like COX-2 and iNOS.[1][16]

Experimental Protocols:

  • Western Blot for IκBα and Phospho-STAT3:

    • Treat RAW 264.7 cells with test compounds and stimulate with LPS.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against IκBα, phospho-STAT3, and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands. An increase in IκBα expression and a decrease in phospho-STAT3 indicate inhibition of the NF-κB and STAT3 pathways, respectively.[1][16]

  • NF-κB DNA Binding Activity (ELISA-based):

    • Prepare nuclear extracts from treated and stimulated cells.

    • Use a commercial NF-κB p50/p65 transcription factor assay kit.

    • Follow the manufacturer's protocol to measure the DNA binding activity of NF-κB. A decrease in activity indicates pathway inhibition.[4]

  • Quantitative PCR (qPCR) for Gene Expression:

    • Extract total RNA from treated and stimulated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression levels. A downregulation of COX-2 and iNOS expression indicates an anti-inflammatory effect.[4]

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess acute anti-inflammatory activity.[9][10]

Experimental Protocol:

  • Animal Dosing: Administer the test imidazo[1,2-a]pyridine compounds orally or intraperitoneally to rats.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Quantitative Data for Carrageenan-Induced Paw Edema Inhibition:

CompoundDose (mg/kg)Inhibition of Edema (%)Time (hours)Reference
Compound 222062.53[10]
Compound 232065.23[10]
Ibuprofen (Standard)-44.3-[10]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed treat Pre-treat with Imidazo[1,2-a]pyridine Compounds seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate no_assay Griess Assay for NO Production stimulate->no_assay cytokine_assay ELISA for TNF-α, IL-6, IL-1β stimulate->cytokine_assay western_blot Western Blot for IκBα, p-STAT3 stimulate->western_blot qpcr qPCR for COX-2, iNOS expression stimulate->qpcr

Caption: A generalized workflow for in vitro screening of anti-inflammatory compounds.

nf_kb_pathway Inhibition of NF-κB Signaling by Imidazo[1,2-a]pyridines cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to IκBα degradation & NF-κB activation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->genes Induces transcription compound Imidazo[1,2-a]pyridine Compound compound->IKK Inhibits cox_inhibition_workflow Workflow for COX-2 Inhibition Assay enzyme COX-1 or COX-2 Enzyme pre_incubation Pre-incubation enzyme->pre_incubation compound Imidazo[1,2-a]pyridine Compound compound->pre_incubation reaction Enzymatic Reaction pre_incubation->reaction substrate Arachidonic Acid (Substrate) substrate->reaction detection Measure PGE2 production (e.g., ELISA) reaction->detection analysis Calculate IC50 and Selectivity Index detection->analysis

References

Application Notes: Cell Viability Assessment of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad range of pharmacological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and antiviral properties[1]. Several studies have demonstrated that novel imidazo[1,2-a]pyridine derivatives can induce cytotoxicity in various cancer cell lines, suggesting their potential as therapeutic agents[2][3][4][5][6]. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, often mediated through signaling pathways such as PI3K/AKT/mTOR[3][7][8]. Given the established bioactivity of this class of compounds, it is crucial to have robust protocols to assess the effect of "this compound" on cell viability.

Principle of the Assay

The primary method described here for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9]. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions[9][10]. The amount of formazan produced is directly proportional to the number of viable cells[10][11]. The insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability. To further investigate the mechanism of cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be employed. This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells[12][13]. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[12]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells[12][14]. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised[12].

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549 lung cancer, HepG2 liver cancer)[2][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][15]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[10][16]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-600 nm[10]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in complete culture medium to a final concentration of 7.5 x 10^4 cells/mL[10].

    • Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate[10].

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.

    • Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well[10].

    • Incubate the plate for 3.5-4 hours at 37°C in a CO2 incubator[10][16]. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well[10].

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[10][15].

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader, with a reference wavelength of 620 nm[10][15].

    • The absorbance values are proportional to the number of viable cells.

2. Annexin V-FITC/PI Apoptosis Assay

This protocol is used to quantify apoptosis induced by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with this compound as described in the MTT assay protocol (in a 6-well plate format)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media[13].

    • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.

    • Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Centrifuge the cells again and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension[13].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[14].

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube[17].

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • The cell populations can be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation

The quantitative data from the cell viability and apoptosis assays can be summarized in the following tables.

Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD) - 24h% Cell Viability (Mean ± SD) - 48h% Cell Viability (Mean ± SD) - 72h
0 (Vehicle Control)100 ± 4.2100 ± 5.1100 ± 4.8
1085.3 ± 3.972.1 ± 4.560.7 ± 3.2
2568.7 ± 5.151.5 ± 3.842.3 ± 2.9
5049.2 ± 4.635.8 ± 3.128.9 ± 2.5
10025.6 ± 3.218.2 ± 2.715.4 ± 1.9

The IC50 value can be calculated from this data using appropriate software.

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Compound (IC50)45.8 ± 3.535.1 ± 2.915.7 ± 1.83.4 ± 0.9

Visualizations

Hypothetical Signaling Pathway

Based on the known mechanisms of similar imidazo[1,2-a]pyridine derivatives, a potential signaling pathway for this compound could involve the inhibition of the PI3K/AKT/mTOR pathway, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Compound This compound Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax by activating Bcl-2 Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, HepG2) MTT MTT Assay (24h, 48h, 72h) CellCulture->MTT Apoptosis Annexin V/PI Assay (Flow Cytometry) CellCulture->Apoptosis CompoundPrep Prepare Compound Stock and Dilutions CompoundPrep->MTT CompoundPrep->Apoptosis IC50 Calculate IC50 MTT->IC50 QuantifyApoptosis Quantify Apoptotic Cell Populations Apoptosis->QuantifyApoptosis IC50->Apoptosis Inform Concentration

References

Application Notes and Protocols for Developing Novel Therapeutics from Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate as a starting scaffold for the development of novel therapeutics. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This document outlines synthetic derivatization strategies, key biological targets, and detailed protocols for in vitro evaluation.

Overview of Therapeutic Potential

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the exploration of multiple therapeutic avenues.[4][5] this compound serves as a key intermediate for the synthesis of bioactive molecules targeting diseases such as cancer and inflammatory disorders.[2][6] The primary route for derivatization involves the conversion of the ethyl ester at the C-2 position into a variety of functional groups, most commonly amides, to modulate the compound's biological activity and pharmacokinetic properties.[7][8][9]

Synthetic Derivatization Strategies

The most common and effective strategy for diversifying the this compound scaffold is through the synthesis of amide derivatives. This is typically achieved in a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, the key intermediate for amide synthesis.[6]

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water in a round-bottom flask.

  • Add an excess of LiOH or NaOH to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 using 1N HCl.

  • A precipitate of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.[6]

Protocol 2: Amide Coupling

Objective: To synthesize a library of amide derivatives from 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.

Materials:

  • 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

  • A diverse library of primary and secondary amines

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for reaction setup, workup, and purification

Procedure:

  • In a reaction vessel, dissolve 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid in the chosen solvent (e.g., DMF).

  • Add the selected amine (typically 1.1-1.5 equivalents).

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Experimental Workflow for Synthesis

G start Start with this compound hydrolysis Protocol 1: Hydrolysis to Carboxylic Acid start->hydrolysis acid 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrolysis->acid coupling Protocol 2: Amide Coupling with Diverse Amines acid->coupling library Library of Amide Derivatives coupling->library purification Purification (Column Chromatography) library->purification characterization Characterization (NMR, MS) purification->characterization end Proceed to Biological Evaluation characterization->end

Caption: Synthetic workflow for generating a library of amide derivatives.

Application in Oncology: Targeting Kinase Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cancer cell proliferation, survival, and migration.[5][10][11] One of the most critical pathways in this context is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers.[1][12][13]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell growth, survival, and proliferation.[14][15][16][17][18] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to the promotion of cell cycle progression and inhibition of apoptosis. Inhibitors of this pathway are therefore highly sought-after as anti-cancer agents.

PI3K/Akt Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel imidazo[1,2-a]pyridine derivatives against a target kinase (e.g., PI3Kα).

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase assay buffer. Add this mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation: Add the ATP detection reagent from the kit to each well. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity (as it measures the remaining ATP).

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20]

Quantitative Data: PI3Kα Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound IDModification from Parent ScaffoldPI3Kα IC50 (nM)Reference
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative1.94[21]
35 2,6,8-substituted Imidazo[1,2-a]pyridine(Not specified in nM, but identified as a nanomolar potent inhibitor)[12]

Application in Anti-Inflammatory Drug Discovery

Chronic inflammation is a key factor in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response.[22][23][24] Imidazo[1,2-a]pyridine derivatives have been investigated as potent and selective COX-2 inhibitors.[2]

The COX-2 Pathway in Inflammation

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[22][23] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[25]

COX-2 Signaling Pathway Diagram

G Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Stimuli->COX2 Induces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->COX2 Inhibits

Caption: The role of COX-2 in inflammation and its inhibition.

Protocol 4: In Vitro COX-2 Inhibition Assay

Objective: To assess the selective COX-2 inhibitory activity of novel imidazo[1,2-a]pyridine derivatives.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Assay buffer

  • Test compounds

  • A commercial COX inhibitor screening assay kit (colorimetric or fluorescent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the kit instructions. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add the assay buffer, heme cofactor, the respective enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation and Detection: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). Then, add the detection reagent provided in the kit, which will produce a colorimetric or fluorescent signal proportional to the amount of prostaglandin produced.

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[26][27][28][29]

Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDAssayActivityReference
Compound 5 In vitro COX-2 inhibitionPreferentially inhibited COX-2[2]
Compound 2 In vivo carrageenan-induced edemaMore efficient inhibition than indomethacin[2]

Conclusion

This compound is a valuable and versatile starting material for the development of novel therapeutics. Through straightforward synthetic modifications, primarily at the C-2 position, a diverse library of compounds can be generated and screened for activity against key biological targets in oncology and inflammation. The protocols and information provided herein offer a solid foundation for researchers to explore the therapeutic potential of this promising scaffold.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Melanoma Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge, particularly in its metastatic stage.[1] The development of novel therapeutic agents is crucial for improving patient outcomes. The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the design of new anticancer agents due to its versatile biological activities.[2][3] This document provides detailed application notes and protocols for the experimental use of imidazo[1,2-a]pyridine derivatives, with a focus on their application in melanoma cell research. While specific data on "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" is limited, this guide draws upon extensive research on structurally related and highly potent derivatives to provide a comprehensive resource for investigating this class of compounds.

Data Presentation: Anti-proliferative Activity

Several studies have demonstrated the potent anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

Compound ClassMelanoma Cell LineIC50 (µM)Reference
Diarylurea DerivativeA375P< 0.06[1]
Imidazo[1,2-a]pyridine Derivative (Compound 6)A375< 12[4]
Imidazo[1,2-a]pyridine Derivative (Compound 6)WM115< 12[4]
Imidazo[1,2-a]pyridine DerivativesA375< 1[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research indicates that imidazo[1,2-a]pyridine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. A notable derivative, referred to as "compound 6" in one study, has been shown to modulate the AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[4]

Signaling Pathway Modulation

Treatment of melanoma cells with this class of compounds has been observed to:

  • Inhibit the phosphorylation of key proteins in the AKT/mTOR pathway, such as p-AKT and p-mTOR.[4]

  • Increase the expression of tumor suppressor proteins p53 and the cell cycle inhibitor p21.[4]

  • Upregulate the pro-apoptotic protein BAX and the executioner caspase, active caspase-9.[4]

The induction of apoptosis appears to be at least partially mediated by p53, as silencing of p53 in A375 melanoma cells reduced the apoptotic effects of the compound.[4]

Caption: Proposed signaling pathway of Imidazo[1,2-a]pyridine derivatives in melanoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of imidazo[1,2-a]pyridine derivatives in melanoma cells.

Cell Culture and Maintenance
  • Cell Lines: A375 (ATCC® CRL-1619™) and WM115 (ATCC® CRL-2803™) human melanoma cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-p53, anti-p21, anti-BAX, anti-cleaved caspase-9, and anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Melanoma Cell Culture (A375, WM115) Start->Cell_Culture Treatment Treat with Imidazo[1,2-a]pyridine Derivative Cell_Culture->Treatment Assays Perform Assays Treatment->Assays MTT Cell Viability (MTT Assay) Assays->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Assays->Apoptosis Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) MTT->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. The electron-withdrawing nature of the chlorine atom on the pyridine ring can decrease the nucleophilicity of the nitrogen atoms in 5-chloro-2-aminopyridine, slowing down the reaction. Additionally, incomplete reaction, side reactions, or suboptimal reaction conditions can contribute to poor yields.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction temperature. A moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side product formation.
Suboptimal Solvent - The choice of solvent is crucial. While ethanol or dimethoxyethane (DME) are commonly used, consider screening other polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF).
Base Strength - If a base is used to neutralize the HBr formed during the reaction, its strength can be critical. A weak base like sodium bicarbonate is often employed. Using a stronger base might lead to unwanted side reactions with the ethyl bromopyruvate.
Purity of Reactants - Ensure the purity of 5-chloro-2-aminopyridine and ethyl bromopyruvate. Impurities can interfere with the reaction. Ethyl bromopyruvate can degrade over time and should be freshly distilled or purchased from a reliable source.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common issue. The primary side products could arise from the reaction of ethyl bromopyruvate with itself (self-condensation) or from alternative reaction pathways of the aminopyridine.

Potential Side Products and Minimization Strategies:

Potential Side ProductFormation PathwayHow to Minimize
Polymerization of ethyl bromopyruvate Self-condensation of the α-haloketone, especially in the presence of a base.- Add the ethyl bromopyruvate slowly to the reaction mixture containing the 5-chloro-2-aminopyridine. - Maintain a moderate reaction temperature.
Formation of regioisomers While the reaction to form the imidazo[1,2-a]pyridine is generally regioselective, trace amounts of other isomers could form under certain conditions.- Adhering to established protocols and reaction temperatures can help ensure high regioselectivity.
Unreacted starting materials Incomplete reaction will leave starting materials that appear as separate spots on the TLC.- Refer to the solutions for low yield in Q1, such as extending reaction time or optimizing temperature.

Q3: The purification of my crude product is challenging. What purification strategies are most effective?

A3: Purification of chlorinated heterocyclic compounds can sometimes be difficult due to their solubility and chromatographic behavior.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. This is followed by a wash with brine.

  • Column Chromatography: The most common method for purification is silica gel column chromatography. A gradient elution system is often effective.

    • Solvent System: A typical starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradual increase in the polarity (e.g., from 10% ethyl acetate in hexane to 30-50%) usually allows for the separation of the desired product from impurities.

  • Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.

    • Solvent Selection: A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are good starting points for screening.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Tschitschibabin reaction for the formation of imidazo[1,2-a]pyridines. The mechanism involves two main steps:

  • N-Alkylation: The more nucleophilic ring nitrogen of 5-chloro-2-aminopyridine attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion to form a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon of the pyruvate moiety in an intramolecular fashion. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Ethyl bromopyruvate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 5-chloro-2-aminopyridine is toxic if swallowed or inhaled. Avoid creating dust and handle it in a fume hood.

  • The solvents used (e.g., ethanol, DME, ethyl acetate, hexane) are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

Q3: Can I use other α-halocarbonyl compounds in this reaction?

A3: Yes, the synthesis of imidazo[1,2-a]pyridines is versatile and can accommodate various α-haloketones and α-haloaldehydes.[1] The choice of the α-halocarbonyl compound will determine the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine ring.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

This protocol is adapted from procedures for similar imidazo[1,2-a]pyridine syntheses.

Materials:

  • 5-chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq.) in anhydrous ethanol, add sodium bicarbonate (1.1 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl bromopyruvate (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Reaction Conditions and Reported Yields for Similar Imidazo[1,2-a]pyridine Syntheses

Starting AminopyridineReagentSolventConditionsYieldReference
2-aminopyridineEthyl bromopyruvateDME, then Ethanolrt, overnight; then reflux, 4hNot specified[2]
5-bromo-2,3-diaminopyridineEthyl bromopyruvateEthanolReflux65%[3]

Note: Yields can vary based on the specific substituents on the pyridine ring and the precise reaction conditions employed.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5-chloro-2-aminopyridine 5-chloro-2-aminopyridine Pyridinium salt Pyridinium salt 5-chloro-2-aminopyridine->Pyridinium salt N-Alkylation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Pyridinium salt This compound This compound Pyridinium salt->this compound Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Reaction Setup Combine reactants in ethanol Start->Reaction Setup Reaction Reflux and monitor by TLC Reaction Setup->Reaction Work-up Solvent removal and extraction Reaction->Work-up Purification Column Chromatography Work-up->Purification Characterization NMR, MS, etc. Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Products? Side Products? Incomplete Reaction?->Side Products? No Extend Time / Increase Temp Extend Time / Increase Temp Incomplete Reaction?->Extend Time / Increase Temp Yes Purification Loss? Purification Loss? Side Products?->Purification Loss? No Slow Reagent Addition Slow Reagent Addition Side Products?->Slow Reagent Addition Yes Optimize Solvent / Base Optimize Solvent / Base Purification Loss?->Optimize Solvent / Base No Optimize Chromatography Optimize Chromatography Purification Loss?->Optimize Chromatography Yes

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate".

Troubleshooting Guide

Q1: My compound is not separating from impurities on the silica gel column. What can I do?

A1: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is crucial. For "this compound," a common starting point is a gradient of ethyl acetate in hexane.[1][2] If you are seeing co-elution, try a shallower gradient or isocratic elution with a lower polarity solvent system. You can also explore other solvent systems like dichloromethane and methanol.[3]

  • Check Compound Stability: Imidazopyridine derivatives can sometimes be unstable on silica gel, which can lead to streaking or the appearance of new spots on TLC.[4][5] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any degradation has occurred.

  • Sample Loading: Ensure you are loading the sample in a minimal amount of solvent and that the initial band is narrow and evenly distributed on the column surface.[6] Dry loading the sample onto silica gel can also improve resolution, especially if the compound is not very soluble in the column eluent.[6]

Q2: My compound seems to be stuck on the column and won't elute, even with a high polarity solvent.

A2: This issue can be frustrating and may point to a few problems:

  • Compound Decomposition: As mentioned, the compound may be decomposing on the silica gel.[4][5] If you suspect this, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4][7]

  • Inadequate Solvent Strength: While you may have increased the polarity, it might still be insufficient. For highly polar impurities that might be holding onto your compound, a stronger solvent system like methanol in dichloromethane might be necessary.[3]

  • Crystallization on the Column: In rare cases, a highly concentrated sample can crystallize at the top of the column, blocking solvent flow.[4] If this happens, you may need to unpack the top of the column to recover the material.

Q3: The purified fractions of my compound show a new, unexpected spot on the TLC plate.

A3: This could be due to a few reasons:

  • Degradation on Silica: This is a common issue where the acidic nature of silica gel can cause sensitive compounds to decompose during chromatography.[4][5]

  • Solvent Impurities: Ensure your solvents are of high purity (e.g., HPLC grade) as impurities in the eluent can sometimes be concentrated in fractions and appear as spots on a TLC plate.

  • Reaction with Eluent: Though less common, the compound could be reacting with the eluent, especially if using more reactive solvents.

Q4: How do I choose the right solvent system for my column?

A4: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4. This generally provides the best separation from impurities. For "this compound," start with varying ratios of ethyl acetate and hexane.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a typical purification protocol for this compound using flash chromatography?

A1: A general protocol involves dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent), loading it onto a silica gel column, and eluting with a gradient of ethyl acetate in hexane.[1][2] The fractions are typically collected and analyzed by TLC to identify those containing the pure product.

Q2: Can I use a different stationary phase other than silica gel?

A2: Yes, if your compound is sensitive to the acidic nature of silica, you can use alternatives like neutral alumina or florisil.[4][7] The choice of stationary phase will likely require re-optimization of the solvent system.

Q3: My crude sample is not soluble in the eluting solvent. How should I load it onto the column?

A3: If your sample is not soluble in the initial eluent, you can use a "dry loading" technique.[6] This involves dissolving your sample in a solvent in which it is soluble, adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]

Q4: What are some common solvent systems used for the purification of similar imidazopyridine derivatives?

A4: Besides ethyl acetate/hexane, other reported solvent systems for imidazopyridine derivatives include dichloromethane/methanol and chloroform/hexane.[3][8]

Experimental Protocols

Flash Column Chromatography Protocol for this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Preparation: Dissolve the crude "this compound" in a minimal amount of dichloromethane or the initial eluent.

  • Sample Loading: Carefully add the dissolved sample to the top of the silica bed using a pipette.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

ParameterSolvent System 1Solvent System 2Solvent System 3
Stationary Phase Silica GelSilica GelAlumina
Mobile Phase 0-50% Ethyl Acetate in Hexane[1]0-10% Methanol in Dichloromethane[1]Dichloromethane[7]
Compound This compound derivativeThis compound derivativeEthyl imidazo[1,2-a]pyridine-2-carboxylate
Typical Use Case General purification of the target compound and analogues.Purification of more polar analogues or removal of highly polar impurities.For compounds sensitive to acidic silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Chromatographic Purification start Start Purification check_separation Poor Separation? start->check_separation compound_stuck Compound Stuck? check_separation->compound_stuck No optimize_solvent Optimize Solvent System (e.g., change gradient/solvents) check_separation->optimize_solvent Yes new_spot New Spot on TLC? compound_stuck->new_spot No increase_polarity Increase Eluent Polarity compound_stuck->increase_polarity Yes end_success Successful Purification new_spot->end_success No check_stability2 Check Compound Stability new_spot->check_stability2 Yes end_fail Re-evaluate Strategy check_stability Check Compound Stability (2D TLC) optimize_solvent->check_stability dry_loading Use Dry Loading check_stability->dry_loading dry_loading->end_fail change_stationary_phase Change Stationary Phase (e.g., Alumina) increase_polarity->change_stationary_phase change_stationary_phase->end_fail check_solvents Check Solvent Purity check_solvents->end_fail check_stability2->check_solvents

Caption: Troubleshooting workflow for chromatography.

References

Technical Support Center: Recrystallization of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate". The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent polarity is not appropriate for the compound at elevated temperatures. While imidazo[1,2-a]pyridines are often soluble in polar organic solvents, the ethyl ester and chloro substitutions influence its overall polarity.

  • Solution:

    • Increase Solvent Volume: Add a small, incremental amount of the hot solvent. Be cautious not to add too much, as this will reduce the final yield.

    • Switch to a More Polar Solvent: If the compound has poor solubility in non-polar solvents like hexanes, try a more polar solvent such as ethanol, isopropanol, or ethyl acetate.

    • Use a Solvent Mixture: A combination of solvents can be effective. For instance, dissolve the compound in a minimum amount of a hot, good solvent (e.g., ethanol, ethyl acetate, or acetone) and then slowly add a hot, poor solvent (e.g., hexanes or water) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool. A common solvent pair for similar heterocyclic compounds is ethyl acetate-cyclohexane.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This can also occur if the cooling rate is too fast.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used initially.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be mindful of the boiling point of your solvent and use appropriate heating methods (e.g., steam bath for flammable solvents).

    • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.

    • Use an Anti-Solvent: If the compound is dissolved in a solvent where it is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble, dropwise, until turbidity is observed. Then, allow the solution to stand.

Issue 4: The resulting crystals are very fine or appear as a powder.

  • Possible Cause: The crystallization process occurred too rapidly.

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the solid, potentially adding a small amount of extra solvent. Ensure the cooling process is very slow.

    • Use a different solvent system: A solvent in which the compound has slightly lower solubility at elevated temperatures may promote slower crystal growth.

Issue 5: The purity of the recrystallized product has not improved significantly.

  • Possible Cause: The impurity has very similar solubility properties to the desired compound in the chosen solvent. The crystals may have formed too quickly, trapping impurities.

  • Solution:

    • Choose a Different Solvent: Experiment with solvents of different polarities. The ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurity will either be insoluble at high temperatures or remain in solution at low temperatures.

    • Perform a Second Recrystallization: A subsequent recrystallization can further enhance purity.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, techniques such as column chromatography may be necessary. For imidazo[1,2-a]pyridine derivatives, silica gel chromatography with an eluent system like ethyl acetate/methanol is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent to try for the recrystallization of this compound?

A1: Based on the structure and data for similar compounds, good starting points would be ethanol, ethyl acetate, or a mixed solvent system such as ethyl acetate/hexanes. For a related bromo-amino analog, recrystallization from hexane has been reported, suggesting that for the target compound, a solvent of medium to low polarity might be effective.

Q2: How can I determine the optimal solvent for recrystallization?

A2: A systematic approach is best. Place a small amount of your crude compound into several test tubes. Add a small amount of a different solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should crystallize out of the solution.

Q3: Is it necessary to use a hot filtration step?

A3: A hot filtration step is necessary if you observe insoluble impurities in your hot, saturated solution. This step removes solid impurities before the solution is cooled for crystallization. If the solution is clear, this step can be omitted.

Q4: What is the expected appearance of pure this compound?

A4: Commercial suppliers often describe related compounds, such as Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, as a pale yellow solid. Therefore, a white to pale yellow crystalline solid would be the expected appearance of the pure product.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. Ensure that the solution is cooled thoroughly (e.g., in an ice bath) to minimize the amount of product remaining in the mother liquor. When washing the collected crystals, use a minimal amount of ice-cold solvent.

Data Presentation

As no specific quantitative data for the recrystallization of this compound was found in the literature, the following table is provided as a template for users to record and compare their experimental results.

Solvent SystemAmount of Crude (mg)Volume of Solvent (mL)Recovery Yield (%)Purity (e.g., by HPLC, %)Observations (Crystal form, color)
Ethanol
Ethyl Acetate
Hexanes
Ethyl Acetate/Hexanes (ratio)
User-defined solvent

Experimental Protocols

Standard Recrystallization Protocol

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Compound B Add Minimum Amount of Hot Solvent A->B C Saturated Solution B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Clear Saturated Solution D->F No E->F G Slow Cooling to Room Temp F->G H Ice Bath Cooling G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Ice-Cold Solvent J->K M Mother Liquor (Soluble Impurities) J->M L Dry Crystals K->L

Caption: Workflow for the recrystallization of a solid organic compound.

Troubleshooting_Logic Start Start Recrystallization OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes LowPurity Purity Still Low? NoCrystals->LowPurity No EvaporateSolvent Evaporate Some Solvent NoCrystals->EvaporateSolvent Yes ChangeSolvent Try Different Solvent LowPurity->ChangeSolvent Yes ColumnChrom Consider Column Chromatography LowPurity->ColumnChrom Alternatively Success Pure Crystals Obtained LowPurity->Success No SlowCool Cool Slowly ReheatAddSolvent->SlowCool SlowCool->NoCrystals InduceCrystallization Scratch Flask / Add Seed EvaporateSolvent->InduceCrystallization InduceCrystallization->LowPurity ChangeSolvent->Start ColumnChrom->Success

Caption: Troubleshooting logic for common recrystallization issues.

"Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

While specific quantitative public data on the solubility of this compound is limited, a qualitative assessment can be made based on its structure and general principles of organic chemistry. The molecule contains both polar (ester, nitrogen atoms) and non-polar (chlorinated aromatic ring) features, suggesting it will be soluble in a range of organic solvents. Experimental verification is crucial.

Data Presentation: Predicted Qualitative Solubility

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective for dissolving a wide range of compounds.
Chlorinated Dichloromethane (DCM), ChloroformHighThe presence of a chloro group on the compound suggests favorable interactions with chlorinated solvents.
Esters Ethyl AcetateModerate to High"Like dissolves like" principle suggests good solubility due to the ethyl ester group on the compound.
Alcohols Methanol, EthanolModerateThe compound can act as a hydrogen bond acceptor, allowing for dissolution in polar protic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowThese solvents are less polar than alcohols and may be less effective.
Non-polar Hexanes, HeptaneLowThe significant polarity from the ester and imidazopyridine core will likely limit solubility in highly non-polar solvents.
Aqueous Water, PBSVery LowAs with many organic compounds, solubility in aqueous solutions is expected to be poor without formulation aids.[1][2]

Q2: How do I prepare a stock solution of this compound?

For most applications, preparing a concentrated stock solution in a good organic solvent like DMSO or DMF is recommended.

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Accurately weigh the desired mass of the compound.

    • Calculate the volume of solvent needed to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Add the solvent to the solid compound.

    • Facilitate dissolution by vortexing or brief sonication at room temperature.[3]

    • Visually inspect the solution to ensure all solid has dissolved.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Q3: My compound is precipitating when I dilute the stock solution into an aqueous buffer. What should I do?

This is a common issue for compounds with low aqueous solubility.[2][3] Here are several troubleshooting steps:

  • Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous medium. Try a more dilute final concentration.[3]

  • Increase Organic Co-solvent: If your experimental system can tolerate it, increase the percentage of the organic solvent (e.g., DMSO) in the final solution. Be mindful that high solvent concentrations can affect biological assays.[3]

  • Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween® 80 can help maintain the compound's solubility in aqueous solutions.[3][4]

  • Prepare Dilutions Fresh: Do not store dilute aqueous solutions for long periods. Prepare them fresh from the stock solution immediately before each experiment.[3]

Q4: What factors can influence the solubility of this compound?

Several factors can affect the solubility of a small molecule:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5]

  • pH: The solubility of compounds with ionizable groups can be highly pH-dependent.[6]

  • Purity of the Compound: Impurities can sometimes enhance or decrease the apparent solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[6]

Troubleshooting Guide

Problem: The compound will not dissolve in my selected solvent.

Possible Cause Suggested Solution
Insufficient Solvent Power Consult the qualitative solubility table and choose a stronger solvent (e.g., switch from Ethanol to DMSO). The general rule is "like dissolves like".[5]
Saturation Reached You may have exceeded the compound's solubility limit in that solvent at the current temperature. Try adding more solvent to decrease the concentration.
Low Temperature Gently warm the solution. For many compounds, solubility increases with temperature.[5] Be cautious not to degrade the compound.
Insufficient Agitation Vortex or sonicate the mixture for a longer duration to ensure adequate mixing and energy to break the crystal lattice.

Problem: My compound precipitated out of the stock solution during storage.

Possible Cause Suggested Solution
Temperature Fluctuation The solution may have been stored at a temperature where its solubility is lower.
Solvent Evaporation If the container was not sealed properly, solvent may have evaporated, increasing the compound's concentration beyond its solubility limit.
Solution Gently warm the solution while vortexing to redissolve the precipitate. Ensure the vial is sealed tightly before returning to storage. If it persists, consider preparing a more dilute stock solution.

Problem: I am observing inconsistent solubility results between different batches of the compound.

Possible Cause Suggested Solution
Different Polymorphs Different batches may have crystallized in different polymorphic forms, which can have different solubilities.[6]
Varying Purity Levels Impurities in one batch may be affecting its solubility characteristics.
Solution Characterize the solid form of each batch using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) if possible. Always source compounds from a reliable supplier with consistent quality control.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[7][8]

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the vial at a low speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) without disturbing the solid.

  • Filtration: Filter the collected supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Analysis: Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[9]

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 Combine in vial equil1 Agitate at constant T (24-48 hours) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter (e.g., 0.22 µm) sep2->sep3 analysis1 Quantify concentration (e.g., HPLC-UV) sep3->analysis1 result Solubility (mg/mL or M) analysis1->result

Caption: Experimental workflow for determining thermodynamic solubility.

troubleshooting_workflow start Compound does not dissolve q1 Is the solution saturated? start->q1 a1_yes Add more solvent q1->a1_yes Yes q2 Have you tried agitation/sonication? q1->q2 No end_node Dissolution Achieved a1_yes->end_node a2_yes Try gentle warming q2->a2_yes Yes q3 Is the solvent appropriate? q2->q3 No a2_yes->end_node a3_yes Consult stronger solvent (e.g., DMSO) q3->a3_yes Yes a3_no Consult solubility table q3->a3_no No a3_yes->end_node a3_no->a3_yes

Caption: Troubleshooting workflow for dissolution problems.

References

stability of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, focusing on its stability at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

A1: While specific long-term stability data for this compound at neutral pH (around 7.0) is not extensively published, compounds of this class are generally stable for short-term experimental use in standard aqueous buffers. For prolonged storage, it is advisable to keep the compound in a solid, dry state at recommended temperatures (e.g., 0-8°C) to minimize potential degradation.[1]

Q2: Is this compound susceptible to hydrolysis?

A2: Yes, the ethyl ester group in the molecule is susceptible to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions. This reaction would yield the corresponding carboxylic acid, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. One known method to achieve this hydrolysis is by using a base like lithium hydroxide in a mixture of tetrahydrofuran and water.[2]

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A3: Under forced degradation conditions, which include exposure to acidic, basic, oxidative, and photolytic stress, the primary degradation product is expected to be the hydrolyzed carboxylic acid.[3] Other potential degradation products could arise from the cleavage of the imidazo[1,2-a]pyridine ring system under more extreme stress conditions. Identifying these degradants requires analytical techniques such as HPLC-MS.

Q4: How should I prepare solutions of this compound for stability studies?

A4: It is recommended to first dissolve the compound in a minimal amount of a co-solvent like DMSO or ethanol, and then dilute it with the desired aqueous buffer to the final concentration. This approach helps to ensure complete dissolution. The final concentration of the organic co-solvent should be kept low (typically <1%) to minimize its impact on the stability study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Impurities in the starting material. 2. On-column degradation. 3. Interaction with the mobile phase.1. Check the purity of the compound using a reference standard if available. 2. Use a milder mobile phase or adjust the column temperature. 3. Ensure the mobile phase pH is compatible with the compound's stability.
Rapid loss of the parent compound in a basic buffer (pH > 8). Base-catalyzed hydrolysis of the ethyl ester.1. If the experiment allows, work at a lower pH. 2. For formulation purposes, consider if the carboxylic acid is an acceptable alternative. 3. Perform kinetic studies to determine the rate of hydrolysis at the specific pH.
Inconsistent results in stability studies across different days. 1. Inconsistent preparation of buffer solutions. 2. Fluctuation in storage temperature. 3. Degradation of stock solution.1. Ensure accurate and consistent preparation of all buffers. 2. Maintain precise temperature control throughout the experiment. 3. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.1. Increase the proportion of organic co-solvent if the experimental design allows. 2. Consider using a different buffer system or adding solubilizing agents. 3. Perform a solubility assessment at different pH values.

Hypothetical pH Stability Data

The following table summarizes hypothetical stability data for this compound after incubation at 40°C for 24 hours in various buffers. This data is for illustrative purposes to guide experimental design.

pH Buffer System % Recovery of Parent Compound Major Degradation Product
2.00.01 N HCl95%6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
4.5Acetate Buffer>99%Not Detected
7.0Phosphate Buffer98%6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
9.0Borate Buffer75%6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
12.00.01 N NaOH<10%6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Experimental Protocol: pH Stability Assessment

This protocol outlines a general method for assessing the stability of this compound across a range of pH values, consistent with ICH guidelines on forced degradation studies.[3]

1. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Buffers: 0.01 N HCl (pH 2), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.0), Borate buffer (pH 9.0), 0.01 N NaOH (pH 12)

  • Co-solvent: DMSO or Ethanol

  • Calibrated pH meter

  • HPLC system with a UV detector and a suitable C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen co-solvent.

3. Sample Preparation:

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. The final concentration of the co-solvent should be less than 1%.

  • Prepare a control sample (T=0) for each pH by immediately neutralizing an aliquot of the sample with an appropriate acid or base and diluting it with the mobile phase to the working concentration for HPLC analysis.

4. Incubation:

  • Incubate the remaining samples at a controlled temperature (e.g., 40°C or 60°C) in a stability chamber or water bath.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

5. Analysis:

  • Immediately neutralize each aliquot and dilute it to the working concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products relative to the T=0 sample.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_samples Dilute Stock in Buffers (pH 2, 4.5, 7, 9, 12) prep_stock->prep_samples t0_analysis T=0 Analysis (Neutralize & HPLC) prep_samples->t0_analysis incubation Incubate Samples (e.g., 40°C) prep_samples->incubation time_points Withdraw Aliquots at Time Points (2, 4, 8, 24h) incubation->time_points analysis Neutralize & Analyze by HPLC time_points->analysis data_analysis Calculate % Recovery & Degradant Formation analysis->data_analysis

Caption: Workflow for pH stability assessment.

logical_relationship compound This compound acid Acidic Conditions (e.g., pH < 4) compound->acid Slow Hydrolysis base Basic Conditions (e.g., pH > 8) compound->base Rapid Hydrolysis neutral Neutral Conditions (e.g., pH 6-8) compound->neutral Relatively Stable degradation_product 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (Hydrolysis Product) acid->degradation_product base->degradation_product

Caption: Expected stability relationships.

References

Technical Support Center: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. This important heterocyclic compound is a valuable building block in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Tschitschibabin reaction, involving the condensation of 5-chloro-2-aminopyridine with ethyl bromopyruvate. This reaction typically proceeds in a suitable solvent, such as ethanol or acetonitrile, and may be carried out with or without a base.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 5-chloro-2-aminopyridine and ethyl bromopyruvate. It is crucial to use high-purity reagents to minimize the formation of byproducts.

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary, but a common protocol involves heating the reactants in a solvent like ethanol at reflux temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

Q4: How can I purify the final product?

A4: Purification is often achieved by crystallization or column chromatography. The crude product can sometimes be purified by trituration with a solvent in which the product is poorly soluble while impurities are more soluble, such as acetonitrile.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Check the purity of 5-chloro-2-aminopyridine and ethyl bromopyruvate.- Ensure the reaction is heated to the appropriate reflux temperature.- Monitor the reaction by TLC to determine the optimal reaction time.
Multiple spots on TLC, difficult to purify - Formation of byproducts due to side reactions.- Unreacted starting materials.- See the "Potential Byproducts and Their Identification" section below.- Optimize reaction conditions (temperature, time, stoichiometry of reactants) to minimize side reactions.- Employ column chromatography with a suitable eluent system for separation.
Formation of a dark, tarry substance - Reaction temperature is too high.- Presence of impurities in starting materials.- Reduce the reaction temperature and monitor closely.- Use purified starting materials.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product precipitates out of solution during the reaction - The product may have low solubility in the chosen solvent at the reaction temperature.- This can be advantageous for purification. If the precipitate is the desired product, it can be isolated by filtration.- If the precipitate is an impurity, a different solvent system may be required.

Potential Byproducts and Their Identification

During the synthesis, several byproducts may form. Identifying these impurities is crucial for optimizing the reaction and purification protocols.

Byproduct Name Chemical Structure Likely Cause of Formation Identification Notes (TLC, NMR, MS)
Unreacted 5-chloro-2-aminopyridine 5-chloro-2-aminopyridineIncomplete reaction.- Will have a different Rf value on TLC compared to the product.- Characteristic aromatic signals in ¹H NMR.
Unreacted ethyl bromopyruvate Ethyl bromopyruvateIncomplete reaction.- May be volatile and difficult to detect by TLC.- Characteristic signals for the ethyl ester and the CHBr group in ¹H NMR.
2-Amino-5-chloropyridine-N-acylethylamide Amide formed from the amino group and the esterReaction of the amino group of the aminopyridine with the ester of ethyl bromopyruvate.- Will show a characteristic amide carbonyl stretch in the IR spectrum.- Mass spectrometry will show a molecular ion corresponding to the amide.
Dimer of ethyl bromopyruvate Self-condensation productBase-catalyzed self-condensation of ethyl bromopyruvate.- Higher molecular weight than the starting material, detectable by MS.- Complex ¹H NMR spectrum.
Incompletely cyclized intermediate Dihydro-imidazo[1,2-a]pyridine derivativeIncomplete dehydration during the final step of the reaction.- Will have a different mass and fragmentation pattern in MS compared to the final product.- May show signals for the non-aromatic dihydro-ring in ¹H NMR.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for analogous syntheses.

Materials:

  • 5-chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.1 equivalents).

  • If using a base, add sodium bicarbonate (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, it may be the desired product. Isolate the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization:
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system and the ethyl ester group.

  • ¹³C NMR: The carbon NMR will confirm the presence of all carbons in the molecule.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and potential side reactions.

Synthesis_Pathway cluster_side_reactions Side Reactions A 5-chloro-2-aminopyridine I1 N-Alkylated Intermediate A->I1 Nucleophilic Attack BP1 Amide Byproduct A->BP1 Amidation B Ethyl bromopyruvate B->I1 B->BP1 BP2 Dimer of Ethyl bromopyruvate B->BP2 Self- Condensation I2 Cyclized Intermediate (non-aromatic) I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration BP3 Incompletely Cyclized Byproduct I2->BP3 Incomplete Reaction

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Question 1: I am getting a very low yield in my imidazo[1,2-a]pyridine synthesis. What are the potential causes and how can I improve it?

Answer:

Low yields are a common issue in imidazo[1,2-a]pyridine synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Optimization experiments have shown that for copper-catalyzed syntheses, DMF is often the best solvent at a temperature of 80°C to achieve high yields.[1] For classical condensation reactions, a catalyst may not always be necessary if conducted at an appropriate temperature (e.g., 60°C).[2][3]

  • Poor Reactivity of Starting Materials:

    • 2-Aminopyridine Substituents: Electron-donating groups on the 2-aminopyridine ring generally lead to lower yields, while electron-withdrawing groups can improve yields.

    • α-Haloketone Reactivity: The nature of the halogen can influence the reaction rate. α-bromoketones are commonly used and are generally more reactive than α-chloroketones.

  • Inappropriate Base: The choice and amount of base can significantly impact the reaction. For the classical condensation, bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often used to neutralize the HBr formed and facilitate the final cyclization step.[3][4] The absence of a base can lead to the formation of a hydrobromide salt of the intermediate, which may not cyclize efficiently.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is essential to minimize these.

  • Catalyst Inefficiency: In catalyzed reactions, the choice and loading of the catalyst are critical. For instance, in copper-catalyzed reactions, CuBr has been identified as a highly effective catalyst.[1] Ensure the catalyst is active and used in the appropriate amount.

To improve your yield, consider the following optimization workflow:

G start Low Yield Observed reagent_check Verify Purity of Starting Materials start->reagent_check temp_opt Optimize Reaction Temperature reagent_check->temp_opt solvent_opt Screen Different Solvents temp_opt->solvent_opt catalyst_opt Evaluate Different Catalysts/Catalyst Loading solvent_opt->catalyst_opt base_opt Optimize Base and Stoichiometry catalyst_opt->base_opt purification_check Review Purification Method base_opt->purification_check yield_improved Yield Improved purification_check->yield_improved

Caption: Troubleshooting workflow for low yield in imidazo[1,2-a]pyridine synthesis.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products and how can I minimize them and purify my desired compound?

Answer:

The formation of side products is a common challenge. Here are some likely culprits and solutions:

  • Unreacted Starting Materials: Incomplete reactions will show starting materials on the TLC.

    • Solution: Increase reaction time, temperature, or catalyst loading. Ensure proper mixing.

  • Polymerization: Aldehydes, in particular, can be prone to self-condensation or polymerization, especially under basic conditions.

    • Solution: Control the rate of addition of the aldehyde or run the reaction at a lower temperature.

  • Formation of Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible, although generally, the cyclization to form the imidazo[1,2-a]pyridine is favored.

  • Over-alkylation: The product itself can sometimes be alkylated, leading to quaternary salts.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many imidazo[1,2-a]pyridine derivatives.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

A1: Several synthetic strategies exist, with the most common being:

  • Classical Condensation (Tschitschibabin Reaction): This involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2][4][5]

  • Copper-Catalyzed Reactions: These methods often involve the coupling of 2-aminopyridines with various partners like ketones, nitroolefins, or alkynes in the presence of a copper catalyst.[1][6][7]

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction is a notable example, where a 2-aminopyridine, an aldehyde, and an isocyanide react in a one-pot synthesis.[8][9][10][11]

  • Iodine-Catalyzed Reactions: Molecular iodine can be used as a cost-effective and environmentally benign catalyst for the synthesis of these heterocycles.[12][13]

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst can significantly influence the reaction's efficiency, selectivity, and substrate scope.

  • Lewis Acids (e.g., FeCl₃, Sc(OTf)₃): These can activate the carbonyl group or other reactants, facilitating nucleophilic attack.

  • Copper Catalysts (e.g., CuI, CuBr): These are versatile and can promote various C-N bond-forming reactions through different mechanisms, often involving oxidative addition and reductive elimination cycles.[1][6][14]

  • Iodine: Molecular iodine can act as a mild Lewis acid and also participate in redox processes to facilitate cyclization.[12][13]

Q3: What is the role of the base in the classical synthesis of imidazo[1,2-a]pyridines?

A3: In the reaction between a 2-aminopyridine and an α-haloketone, a molecule of hydrogen halide (e.g., HBr) is eliminated. The base, typically a mild inorganic base like NaHCO₃ or K₂CO₃, serves two primary purposes:

  • Neutralizes the generated acid: This prevents the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic.

  • Facilitates the final cyclization step: By deprotonating the intermediate, the base promotes the intramolecular nucleophilic attack that forms the imidazole ring.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyridines.[2][4] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

MethodCatalystSolventTemperature (°C)Typical Yield (%)Reference
Classical CondensationNoneEthanolReflux60-85[3]
Classical CondensationNaHCO₃EthanolReflux70-90[4]
Copper-CatalyzedCuBr (10 mol%)DMF80up to 90[1]
Copper-CatalyzedCuI (10 mol%)TolueneReflux80-95[6]
Iodine-CatalyzedI₂ (20 mol%)EthanolRoom Temp75-92[12]
MCR (GBB)Yb(OTf)₃DCM/MeOH100 (MW)89-98[9]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is adapted from the classical condensation reaction between a 2-aminopyridine and an α-haloketone.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol) in ethanol (10 mL).

  • Addition of Base: Add sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins

This protocol is based on a copper(I)-catalyzed one-pot procedure.[1]

  • Reaction Setup: To a sealed tube, add 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), and CuBr (0.05 mmol, 10 mol%).

  • Solvent Addition: Add dimethylformamide (DMF) (2 mL).

  • Reaction: Seal the tube and heat the mixture at 80°C for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis

This is a one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9][11]

  • Reaction Setup: In a microwave vial, combine the 2-aminopyridine (0.5 mmol), the aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).

  • Catalyst and Solvent: Add Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 0.08 equiv) and a 3:1 mixture of dichloromethane (DCM) and methanol (MeOH) (4 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 100°C for 1 hour.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway Diagrams

Imidazo[1,2-a]pyridines are known to interact with various biological targets. Below are diagrams of two important signaling pathways that are modulated by certain imidazo[1,2-a]pyridine derivatives.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by imidazo[1,2-a]pyridine derivatives.

G GABA GABA GABA_A_R GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_R Binds Cl_channel Chloride Ion Channel GABA_A_R->Cl_channel Opens Imidazopyridine Imidazo[1,2-a]pyridine (PAM) Imidazopyridine->GABA_A_R Binds (allosteric site) Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_depression CNS Depressant Effects (Anxiolytic, Sedative) Hyperpolarization->CNS_depression

References

challenges in scaling up "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot plant or industrial production.

Issue 1: Low Yield of Crude Product

  • Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from a 10g to a 1kg scale. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields during scale-up are a common challenge and can be attributed to several factors. A systematic approach is recommended to identify and resolve the issue.

    • Potential Causes & Solutions:

      • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirrer design and speed are adequate for the vessel geometry and reaction mass viscosity.

      • Poor Temperature Control: The condensation reaction is often exothermic. Insufficient heat removal on a larger scale can lead to an uncontrolled temperature increase, favoring the formation of impurities. Implement a robust temperature control system and consider a slower addition of the ethyl bromopyruvate.

      • Reagent Quality: The purity of starting materials, especially the 2-amino-5-chloropyridine, is crucial. Impurities can interfere with the reaction. Use reagents of consistent and high purity for all scales.

      • Extended Reaction Time: While monitoring by TLC or LC-MS is standard, reaction times may need to be re-optimized at a larger scale. Overly long reaction times can lead to product degradation.

    Troubleshooting Workflow for Low Yield

    start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control check_mixing->check_temp Mixing Adequate solution Yield Improved check_mixing->solution Improve Agitation check_reagents Assess Reagent Purity check_temp->check_reagents Temp. Controlled check_temp->solution Enhance Heat Transfer optimize_time Re-optimize Reaction Time check_reagents->optimize_time Reagents Pure check_reagents->solution Source High-Purity Reagents optimize_time->solution Adjust Time

    Troubleshooting workflow for low reaction yield.

Issue 2: Impurity Formation

  • Question: We are observing a significant new impurity in our scaled-up batches of this compound that was not present in the lab-scale synthesis. How can we identify and mitigate this?

  • Answer: The formation of new impurities upon scale-up is often related to changes in reaction conditions and longer processing times.

    • Potential Impurities & Mitigation:

      • Dimerization/Polymerization Products: Localized high concentrations of reactants or intermediates can lead to the formation of dimers or oligomers. This can be mitigated by controlled, slow addition of one reactant to the other and ensuring efficient mixing.

      • Positional Isomers: While the reaction is generally regioselective, higher temperatures can sometimes lead to the formation of other isomers. Strict temperature control is crucial.

      • Unreacted Intermediates: Incomplete cyclization can leave unreacted intermediates. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., LC-MS).

Issue 3: Difficulties in Product Isolation and Purification

  • Question: The crystallization of this compound is proving difficult at a larger scale, resulting in an oily product or poor recovery. What can we do?

  • Answer: Crystallization is a critical step that is highly dependent on scale.

    • Troubleshooting Crystallization:

      • Solvent System: The ideal solvent or solvent mixture for crystallization may differ between lab and plant scale. A systematic screen of solvents is recommended.

      • Cooling Profile: Rapid cooling can lead to oiling out or the formation of very fine crystals that are difficult to filter. A controlled, slower cooling profile should be developed.

      • Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can promote the growth of well-defined crystals.

      • Agitation: The stirring rate during crystallization can affect crystal size and form. This should be optimized.

Frequently Asked Questions (FAQs)

  • Question: What is the most common synthetic route for this compound?

  • Answer: The most widely employed method is the reaction of 2-amino-5-chloropyridine with ethyl bromopyruvate. This reaction typically proceeds in two steps: an initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

  • Question: What are the key process parameters to control during the scale-up of this synthesis?

  • Answer: The critical process parameters to monitor and control are:

    • Temperature: Due to the exothermic nature of the reaction.

    • Rate of addition: To control the exotherm and minimize side reactions.

    • Mixing efficiency: To ensure homogeneity and efficient heat transfer.

    • Purity of starting materials: To avoid the introduction of impurities that can affect the reaction and final product quality.

  • Question: Are there any specific safety precautions to consider for the large-scale production?

  • Answer: Yes, ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction can be exothermic, so a proper risk assessment for thermal runaway should be conducted, especially for large-scale batches.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactant
2-amino-5-chloropyridine10 g1 kg50 kg
Ethyl bromopyruvate1.1 eq1.1 eq1.05 eq
Solvent
Ethanol100 mL10 L500 L
Reaction Conditions
TemperatureReflux (78 °C)70-75 °C65-70 °C
Addition Time15 min2 hours4-6 hours
Reaction Time4 hours6-8 hours8-10 hours
Outcome
Typical Yield85-90%75-85%70-80%
Purity (crude)>98%95-98%90-95%

Experimental Protocols

Key Experiment: Synthesis of this compound (Pilot Scale - 1 kg)

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel with 10 L of ethanol.

  • Reactant Charging: Add 1 kg of 2-amino-5-chloropyridine to the reactor. Stir the mixture until the solid is fully dissolved.

  • Reactant Addition: Slowly add 1.1 kg (1.05 eq) of ethyl bromopyruvate to the reactor via the addition funnel over a period of 2 hours, maintaining the internal temperature between 25-30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75 °C and maintain it for 6-8 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 20-25 °C. Slowly add a solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is ~7-8.

  • Isolation: The product will precipitate out of the solution. Stir the slurry for 1 hour at 20-25 °C, then cool to 0-5 °C and stir for another 2 hours.

  • Filtration and Drying: Filter the solid product and wash it with cold ethanol. Dry the product under vacuum at 50 °C until a constant weight is achieved.

Visualizations

Signaling Pathway: Synthesis of this compound

cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 2-amino-5-chloropyridine C Alkylation (SN2 Reaction) A->C B Ethyl bromopyruvate B->C D Intramolecular Cyclization C->D E This compound D->E start Start: Lab Scale Synthesis process_dev Process Development & Parameter Optimization start->process_dev pilot_scale Pilot Plant Scale-Up process_dev->pilot_scale validation Process Validation Batches pilot_scale->validation production Full-Scale Production validation->production yield_purity Yield & Purity temp Temperature temp->yield_purity mixing Mixing mixing->yield_purity reagent_quality Reagent Quality reagent_quality->yield_purity reaction_time Reaction Time reaction_time->yield_purity

Technical Support Center: Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and ensuring the safe use of this compound.

Storage Conditions:

ParameterRecommendation
TemperatureRoom temperature.[1]
LightStore in a well-closed container, protected from light.
HumidityStore in a dry place.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile), and eye/face protection.[2]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.

  • Disposal: Dispose of as special waste in accordance with local regulations.[3]

Experimental Protocols

A common application of this compound is as a building block in the synthesis of more complex molecules. Below is a representative synthetic protocol.

Synthesis of this compound:

This procedure outlines a common method for the synthesis of the title compound.

cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction_Vessel Reaction in Ethanol 2-amino-5-chloropyridine->Reaction_Vessel ethyl bromopyruvate ethyl bromopyruvate ethyl bromopyruvate->Reaction_Vessel Reflux Heat to Reflux Reaction_Vessel->Reflux Add NaHCO3 Cooling Cool to Room Temp. Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Methodology:

  • Combine 2-amino-5-chloropyridine and ethyl bromopyruvate in ethanol.

  • Add sodium bicarbonate (NaHCO₃) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with water to remove any inorganic impurities.

  • Dry the purified product under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during experiments with this compound.

Frequently Asked Questions (FAQs):

  • Q1: The compound is not dissolving in my solvent system. What should I do?

    • A1: this compound has limited solubility in many common solvents. Refer to the solubility table below. For difficult cases, gentle heating or sonication may aid dissolution. If the compound is intended for an aqueous reaction, consider using a co-solvent like DMSO or DMF in small amounts.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
Ethyl AcetateModerately Soluble
EthanolSparingly Soluble
MethanolSparingly Soluble
WaterInsoluble
  • Q2: I am observing a new, more polar spot on my TLC plate during my reaction. What could it be?

    • A2: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can occur in the presence of water, especially under acidic or basic conditions. To minimize hydrolysis, ensure your reaction is conducted under anhydrous conditions and use a non-aqueous workup if possible.

Start Reaction in Progress Check New Polar Spot on TLC? Start->Check Yes Likely Hydrolysis to Carboxylic Acid Check->Yes Yes No Proceed with Reaction Check->No No Action - Use anhydrous conditions - Non-aqueous workup Yes->Action

Caption: Troubleshooting unexpected reaction products.

  • Q3: My reaction is turning a dark color and I am seeing multiple unidentified byproducts. What could be the cause?

    • A3: Imidazopyridine scaffolds can be susceptible to oxidation, which can lead to the formation of colored byproducts. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of degassed solvents can also be beneficial.

  • Q4: Can this compound be used in aqueous buffers for biological assays?

    • A4: Due to its low aqueous solubility, direct dissolution in aqueous buffers is challenging. It is recommended to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.

  • Q5: Is the compound stable over long-term storage?

    • A5: When stored under the recommended conditions (room temperature, protected from light and moisture), the compound is expected to be stable. However, for long-term storage, it is advisable to re-analyze the purity of the compound periodically, especially before use in sensitive applications.

References

troubleshooting guide for "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" and related reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the condensation reaction of 2-amino-5-chloropyridine with an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate. This reaction typically proceeds by heating the reactants in a suitable solvent, often ethanol or dimethoxyethane (DME). The reaction involves the initial formation of a pyridinium salt, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.[1][2][3]

Q2: What are the primary applications of this compound in research and drug development?

A2: this compound is a versatile intermediate in medicinal chemistry. The 6-chloro substituent serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. Derivatives of this compound are often investigated as inhibitors of various signaling pathways implicated in disease.

Q3: What are the key reactive sites on the this compound molecule?

A3: The primary reactive sites are:

  • The C6-Chloro group: This is the most common site for functionalization, readily participating in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.

  • The Ethyl Ester at C2: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

  • The C3 position: While less reactive than the C6-Cl, the C3 position can be functionalized under certain conditions, for example, through halogenation followed by subsequent reactions.

Troubleshooting Guides

Synthesis of this compound

Problem: Low or no yield of the desired product.

Possible Cause Suggested Solution
Poor quality of starting materials Ensure 2-amino-5-chloropyridine is pure and dry. Ethyl bromopyruvate can degrade over time; use freshly opened or purified reagent.
Incorrect reaction temperature The reaction typically requires heating. If the temperature is too low, the reaction may not proceed. If it's too high, side reactions and decomposition can occur. Optimization of the reaction temperature (typically refluxing in ethanol) is recommended.
Inappropriate solvent Solvents like ethanol, DME, or DMF are commonly used.[2][4] Ensure the solvent is dry, as water can interfere with the reaction.
Presence of impurities in 2-amino-5-chloropyridine Over-chlorination during the synthesis of 2-amino-5-chloropyridine can lead to dichlorinated impurities that may complicate the reaction.[5] Ensure the purity of the starting material.

Problem: Formation of multiple products and difficulty in purification.

Possible Cause Suggested Solution
Side reactions of ethyl bromopyruvate Ethyl bromopyruvate is a reactive alkylating agent and can potentially react at multiple sites.[6] Controlling the stoichiometry and reaction temperature can help minimize side products.
Formation of regioisomers While the reaction of 2-aminopyridines with α-haloketones is generally regioselective for the formation of the imidazo[1,2-a]pyridine, the formation of other isomers is possible under certain conditions. Careful analysis of the product mixture by NMR is recommended.
Incomplete cyclization The intermediate pyridinium salt may not fully cyclize. Ensure sufficient reaction time and temperature. The addition of a non-nucleophilic base can sometimes facilitate the final cyclization step.
Co-eluting impurities Purification by column chromatography can be challenging due to the similar polarity of the product and some byproducts. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) for optimal separation. Recrystallization can also be an effective purification method.[3]
Suzuki-Miyaura Coupling Reactions at the C6-Position

Problem: Low or no conversion of the starting material.

Possible Cause Suggested Solution
Inactive catalyst The active Pd(0) species may not have formed or may have been deactivated. Use high-quality palladium precursors and ligands. For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than standard ligands like PPh₃.[7]
Oxygen contamination Palladium catalysts are sensitive to oxygen.[7] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Inappropriate base The base is critical for activating the boronic acid. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[7] The solubility of the base can also be a factor; using a solvent system where the base has some solubility can be beneficial.
Low reaction temperature The C-Cl bond is strong, making the oxidative addition step challenging. Higher reaction temperatures (e.g., 80-110 °C) are often necessary for aryl chlorides.[7]
Catalyst deactivation by the heterocycle The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst and inhibit its activity. Using a higher catalyst loading or a more robust ligand can sometimes overcome this issue.

Problem: Low yield due to side reactions.

Possible Cause Suggested Solution
Protodeboronation of the boronic acid This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often promoted by strong bases and the presence of water. Use a milder base (e.g., K₂CO₃, KF) or anhydrous conditions. Using boronic esters (e.g., pinacol esters) can also reduce the rate of protodeboronation.[8]
Homocoupling of the boronic acid The formation of a biaryl from two molecules of the boronic acid can occur. This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.
Hydrolysis of the ester group If the reaction is run under strongly basic conditions for an extended period, the ethyl ester may be hydrolyzed. If the carboxylic acid is the desired product, this can be a one-pot procedure. Otherwise, use milder bases and shorter reaction times.
Hydrolysis of the Ethyl Ester

Problem: Incomplete hydrolysis of the ester.

Possible Cause Suggested Solution
Insufficient base or acid For alkaline hydrolysis, use a stoichiometric excess of a strong base like LiOH, NaOH, or KOH.[9] For acidic hydrolysis, use a strong acid like HCl or H₂SO₄ in excess water to drive the equilibrium.[10][11]
Low reaction temperature Hydrolysis often requires heating (reflux) to proceed at a reasonable rate.
Poor solubility of the starting material Use a co-solvent like THF or methanol to ensure the ester is fully dissolved and can react with the aqueous base or acid.[9]

Problem: Difficulty in isolating the carboxylic acid product.

Possible Cause Suggested Solution
Product is soluble in the aqueous layer After hydrolysis, the product exists as a carboxylate salt (in basic conditions) or a protonated species (in acidic conditions), both of which are often water-soluble. Carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to precipitate it. The pH for precipitation will be specific to the molecule.
Formation of an emulsion during workup This can occur during the extraction of the product. Adding brine can help to break up emulsions.
Product remains as a salt If using alkaline hydrolysis, after the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on common literature methods.[2][3]

Materials:

  • 2-amino-5-chloropyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) (optional, can be used to neutralize HBr formed)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 eq).

  • Add anhydrous ethanol to dissolve the starting material.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.

  • (Optional) Add sodium bicarbonate (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure for coupling aryl chlorides and should be optimized for specific substrates.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrolysis of this compound

This protocol provides a general method for alkaline hydrolysis.[9][10]

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH or NaOH and stir the mixture at room temperature or heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1 M HCl to adjust the pH to approximately 3-4, at which point the carboxylic acid should precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several important signaling pathways in the context of cancer and other diseases. Understanding these pathways can provide a rationale for the design of new therapeutic agents based on the "this compound" scaffold.

Wnt/β-Catenin Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[12][13][14][15] Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.

Wnt_beta_catenin_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->DestructionComplex beta_catenin_cyto β-Catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-Catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., c-myc, Cyclin D1) TCF_LEF->TargetGenes Activation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->beta_catenin_nuc Inhibition

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways.[16][17][18][19][20] These pathways are interconnected and play crucial roles in inflammation and cancer.

STAT3_NFkB_pathway Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) Receptors Receptors Cytokines->Receptors IKK IKK Complex Receptors->IKK STAT3 STAT3 Receptors->STAT3 Phosphorylation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc Translocation TargetGenes Target Gene Expression (iNOS, COX-2, etc.) NFkB_nuc->TargetGenes Activation pSTAT3 p-STAT3 pSTAT3_nuc p-STAT3 (Nucleus) pSTAT3->pSTAT3_nuc Dimerization & Translocation pSTAT3_nuc->TargetGenes Activation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NFkB_nuc Inhibition of Translocation Imidazopyridine->pSTAT3 Inhibition of Phosphorylation

Caption: Modulation of the STAT3/NF-κB signaling pathways by imidazo[1,2-a]pyridine derivatives.

AKT/mTOR Signaling Pathway

The AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway.[21][22][23][24][25]

AKT_mTOR_pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibition of Phosphorylation

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.

experimental_workflow cluster_reactions Further Reactions start Starting Materials: 2-amino-5-chloropyridine & Ethyl bromopyruvate synthesis Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine- 2-carboxylate start->synthesis purification1 Purification (Column Chromatography/ Recrystallization) synthesis->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 intermediate Ethyl 6-chloroimidazo[1,2-a]pyridine- 2-carboxylate characterization1->intermediate suzuki Suzuki-Miyaura Coupling intermediate->suzuki amination Buchwald-Hartwig Amination intermediate->amination hydrolysis Ester Hydrolysis intermediate->hydrolysis purification2 Purification suzuki->purification2 amination->purification2 hydrolysis->purification2 characterization2 Characterization purification2->characterization2 final_product Final Derivative characterization2->final_product

Caption: A general workflow for the synthesis and derivatization of the target compound.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine-Based PI3K Inhibitors and Other Key PI3K Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[1] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.[1]

PI3K_Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt AKT pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR) akt->downstream Activation pten PTEN pten->pip3 Dephosphorylation (Inhibition) cellular_response Cell Growth, Survival, Proliferation downstream->cellular_response

Caption: The PI3K/AKT Signaling Pathway.

Quantitative Comparison of PI3K Inhibitors

The following table summarizes the in vitro potency of several key PI3K inhibitors, including pan-PI3K and isoform-selective inhibitors. The data is presented as IC50 values (the half-maximal inhibitory concentration), a standard measure of inhibitor potency.

Inhibitor ClassCompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Notes
Imidazo[1,2-a]pyridine Derivative Compound 13k1.94Not ReportedNot ReportedNot ReportedA potent PI3Kα inhibitor from the imidazo[1,2-a]pyridine class.[2]
Derivative of 2a (Compound 12)0.0028 (as 2.8 nM)>1000>1000>1000Highly selective for PI3Kα.[4]
Pan-PI3K Inhibitor Copanlisib0.53.76.40.7Potent inhibitor of all Class I PI3K isoforms.[5][6]
PI3Kα-Selective Inhibitor Alpelisib (BYL719)51200250290Highly selective for the p110α isoform.[7][8][9]
PI3Kδ-Selective Inhibitor Idelalisib (CAL-101)820565892.5Highly selective for the p110δ isoform.[10][11]
PI3Kδ/γ Inhibitor Duvelisib (IPI-145)16028527.42.5Dual inhibitor of p110δ and p110γ isoforms.[12][13][14]

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and the inhibitory potential of test compounds in a cell-free system.

Objective: To determine the IC50 value of a test compound against one or more PI3K isoforms.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant PI3K enzyme isoform (e.g., PI3Kα, β, γ, or δ), the lipid substrate (e.g., PIP2), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a variety of commercial kits, such as ADP-Glo™ Kinase Assay, which converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start reagents Combine PI3K enzyme, PIP2 substrate, and test compound start->reagents atp Add ATP to initiate reaction reagents->atp incubation Incubate at room temperature atp->incubation detection Stop reaction and detect ADP production (e.g., luminescence) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Caption: Generalized workflow for an in vitro PI3K kinase assay.

Cellular Western Blot Analysis for p-Akt

This assay assesses the phosphorylation status of AKT, a key downstream effector of PI3K, providing a measure of the compound's ability to inhibit the PI3K pathway within a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation of AKT at Serine 473 (a marker of activation).

Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one with a known PIK3CA mutation) and allow cells to adhere. Treat the cells with the test compound at various concentrations for a specific duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-Akt Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total AKT and a loading control protein (e.g., β-actin or GAPDH).

    • The level of p-Akt is expressed as a ratio to total Akt.

Western_Blot_Workflow start Start cell_culture Cell culture and treatment with test compound start->cell_culture lysis Cell lysis and protein extraction cell_culture->lysis quantification Protein quantification (BCA assay) lysis->quantification sds_page SDS-PAGE and protein transfer quantification->sds_page immunoblot Immunoblotting with p-Akt and total Akt antibodies sds_page->immunoblot detection Chemiluminescent detection immunoblot->detection analysis Densitometry and data analysis detection->analysis end End analysis->end

Caption: A generalized workflow for Western blot analysis of p-Akt.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising foundation for the development of novel PI3K inhibitors, with derivatives demonstrating high potency, particularly against the PI3Kα isoform. Further investigation into compounds like Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is warranted to fully characterize their inhibitory profile and therapeutic potential. The comparison with established PI3K inhibitors highlights the diverse landscape of PI3K-targeted therapies, from broad-acting pan-inhibitors to highly selective agents. The choice of inhibitor for research or clinical development will depend on the specific biological context and the desired therapeutic outcome. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of these and other novel PI3K inhibitors.

References

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of imidazo[1,2-a]pyridine derivatives reveals a promising class of compounds with significant anticancer potential across a range of malignancies. These synthetic heterocyclic molecules have demonstrated potent activity in preclinical studies by targeting key signaling pathways involved in tumor growth, proliferation, and survival. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Imidazo[1,2-a]pyridines have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities. Recent research has focused on the development of novel derivatives with enhanced and selective anticancer properties. These efforts have led to the identification of lead compounds that exhibit cytotoxicity against various cancer cell lines, including those of the lung, breast, liver, and leukemia. The anticancer effects of these compounds are often attributed to their ability to inhibit critical molecular targets such as protein kinases and modulate signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: Hydrazone Derivatives
8bK-562 (Leukemia)2.91[1]
8cK-562 (Leukemia)1.09[1]
Series 2: Thiazole Substituted Derivatives
Compound 6A375 (Melanoma)<12[2]
WM115 (Melanoma)<12[2]
HeLa (Cervical)0.21[2]
Series 3: Quinazoline Derivatives
13kHCC827 (Non-small cell lung)0.09 - 0.43[3]
A549 (Non-small cell lung)0.09 - 0.43[3]
SH-SY5Y (Neuroblastoma)0.09 - 0.43[3]
HEL (Erythroleukemia)0.09 - 0.43[3]
MCF-7 (Breast)0.09 - 0.43[3]
Series 4: 3-Aminoimidazo[1,2-a]pyridine Derivatives
Compound 12HT-29 (Colon)4.15 ± 2.93[4]
MCF-7 (Breast)30.88 ± 14.44[4]
B16F10 (Melanoma)64.81 ± 15.78[4]
Compound 18MCF-7 (Breast)14.81 ± 0.20[4]
HT-29 (Colon)10.11 ± 0.70[4]
Series 5: Iodine-Catalyzed Synthesis Derivatives
12bHep-2 (Laryngeal)11[5][6]
HepG2 (Hepatocellular)13[5][6]
MCF-7 (Breast)11[5][6]
A375 (Melanoma)11[5][6]
Series 6: Hybrid Derivatives
HB9A549 (Lung)50.56[7]
HB10HepG2 (Liver)51.52[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period, typically 24 to 48 hours.[5][7]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is a key indicator of anticancer activity. This is often assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry after PI staining of the cellular DNA.

  • Cell Treatment and Fixation: Cells are treated with the compound of interest, harvested, and then fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined. For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often mediated through the modulation of specific signaling pathways. The diagrams below illustrate these mechanisms and a general workflow for their evaluation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization NFkB NF-κB pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Release Gene_Expression Target Gene Expression (e.g., Bcl-2, COX-2, iNOS) pSTAT3_dimer->Gene_Expression Transcription pNFkB_nuc->Gene_Expression Transcription Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->pSTAT3 Inhibition Imidazo_pyridine->pNFkB Inhibition IL6 IL-6 IL6->STAT3 Activates IL6->IKK Activates

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Anticancer Activity Screening (MTT Assay) Characterization->InVitro Hit_Identification Hit Compound Identification InVitro->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot

Caption: General experimental workflow for the evaluation of anticancer imidazo[1,2-a]pyridine derivatives.

References

Validating the Mechanism of Action of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and related imidazo[1,2-a]pyridine derivatives, focusing on the validation of their mechanism of action. While the precise molecular target of this compound is not definitively established in publicly available literature, the broader class of imidazo[1,2-a]pyridine compounds has been extensively studied, revealing a common mechanism of action centered around the inhibition of key signaling kinases involved in cancer progression. This guide will therefore focus on the prevalent mechanism of action observed for this class of compounds—inhibition of the PI3K/AKT/mTOR and c-Met signaling pathways—and provide a framework for validating this proposed mechanism for this compound.

Experimental Workflow for Mechanism of Action Validation

The following diagram outlines a typical experimental workflow to elucidate and validate the mechanism of action of a novel imidazo[1,2-a]pyridine derivative.

experimental_workflow cluster_screening Initial Screening cluster_target_identification Target Identification & Validation cluster_cellular_effects Cellular Effects phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) kinase_panel Kinase Panel Screening phenotypic_screening->kinase_panel Identify Potential Targets in_vitro_kinase In Vitro Kinase Assay kinase_panel->in_vitro_kinase Confirm Direct Inhibition western_blot Western Blot Analysis (Phospho-protein levels) in_vitro_kinase->western_blot Validate in Cellular Context cell_cycle Cell Cycle Analysis western_blot->cell_cycle Investigate Downstream Effects apoptosis Apoptosis Assay western_blot->apoptosis Investigate Downstream Effects

A typical workflow for validating the mechanism of action.

Postulated Signaling Pathway Inhibition

Based on the analysis of related compounds, this compound is hypothesized to inhibit key kinases in pro-survival signaling pathways, such as the PI3K/AKT/mTOR and c-Met pathways. The diagram below illustrates the central role of these kinases in cell growth and proliferation and the expected outcome of their inhibition.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Cellular Processes RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor This compound (Hypothesized) Inhibitor->RTK Other derivatives target c-Met Inhibitor->PI3K

Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Comparative Performance Data

The following table summarizes the in vitro activity of several imidazo[1,2-a]pyridine derivatives against key kinases and cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.

Compound IDTarget KinaseIC₅₀ (nM) - KinaseCell LineIC₅₀ (nM) - CellularReference
Compound 13k PI3Kα1.94HCC827 (Lung)90[1]
Compound 35 PI3Kα150T47D (Breast)7900[2]
Compound 22e c-Met3.9EBC-1 (Lung)45.0[3]
Compound 31 c-Met12.8EBC-1 (Lung)Not Reported[4][5]
PIK-75 PI3Kα---[2]
HS-173 PI3Kα---[1]

Key Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Max Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., PI3Kα), its substrate, ATP, and the test compound (this compound or alternatives) at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding the kinase and incubated at room temperature to allow for ATP to ADP conversion.

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis: The luminescence signal is measured, which is directly proportional to the ADP concentration and inversely proportional to the kinase activity. IC₅₀ values are calculated from the dose-response curves.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.

  • Cell Seeding: Cancer cells (e.g., HCC827, T47D) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are determined.[6]

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement in a cellular context.

  • Cell Lysis: Cells treated with the test compound are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the compound on pathway activation.[7][8]

Comparative Analysis Logic

The validation of the mechanism of action for this compound follows a logical progression, as illustrated below. The comparison with well-characterized alternatives is central to this process.

logical_relationship cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Hypothesis Hypothesis: Inhibits PI3K/c-Met Pathway (Based on Scaffold Activity) InVitro In Vitro Kinase Assays Hypothesis->InVitro Test Hypothesis Cellular Cellular Assays (Viability, Western Blot) InVitro->Cellular Confirm in Cells Data Quantitative Data Comparison (IC50 values) Cellular->Data Generate Data for Comparison Alternatives Known Imidazo[1,2-a]pyridine Inhibitors (e.g., 13k, 22e) Alternatives->Data Conclusion Validated Mechanism of Action Data->Conclusion Draw Conclusions

Logical flow for mechanism of action validation and comparison.

References

Unraveling the Kinematic Selectivity of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is paramount for advancing drug discovery programs. This guide provides a comparative analysis of the kinase selectivity of various derivatives of the imidazo[1,2-a]pyridine scaffold, a privileged structure in kinase inhibitor design. While a comprehensive kinase panel profile for "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" is not publicly available, this guide leverages published data on structurally related compounds to provide insights into the potential targets and selectivity of this chemical class.

The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the development of inhibitors targeting a range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2][3] Various derivatives have shown potent inhibitory activity against kinases including PI3K, IGF-1R, c-Met, and others, highlighting the therapeutic potential of this compound class.[1][4][5][6]

Comparative Kinase Inhibition Profile

To illustrate the kinase selectivity within the imidazo[1,2-a]pyridine class, the following table summarizes the inhibitory activities (IC50 values) of several key derivatives against a panel of kinases. This data, compiled from various studies, showcases the diverse targeting capabilities and potential for selective inhibition within this chemical family.

Compound ID/ReferenceTarget KinaseIC50 (nM)Notes
Compound 13k [7]PI3Kα1.94A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, demonstrating potent and specific inhibition.
Volitinib (Compound 28) c-Met-A highly potent and selective c-Met inhibitor in clinical development.
Compound 35 [5]PI3Kα150A 2, 6, 8-substituted imidazo[1,2-a]pyridine derivative with nanomolar potency.
Imidazo[1,2-a]pyridine-thiophene derivative (5e) [8]FLT353Identified as a potent FLT3 inhibitor.
Imidazo[1,2-a]pyridine-thiophene derivative (5g) [8]FLT3310Shows good selectivity for FLT3.
Compound 4c [9]CLK1700A modest inhibitor of CLK1 and DYRK1A.
Compound 4c [3][9]DYRK1A2600A modest inhibitor of CLK1 and DYRK1A.
Unnamed Imidazo[1,2-a]pyridine [4]IGF-1R-A novel series of potent and selective inhibitors.

Note: IC50 values are presented as reported in the cited literature. A direct comparison may be limited by variations in assay conditions.

Experimental Protocols for Kinase Profiling

The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent. Standard methodologies involve screening the compound against a large panel of kinases. Below are generalized protocols for common kinase inhibition assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This widely used method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[10] The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO (vehicle control).[11]

    • Add the kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Radiometric Kinase Assay (e.g., ³³PanQinase™)

This method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.

Procedure:

  • A reaction mixture containing the kinase, substrate, [γ-³³P]ATP, and the test compound is prepared.

  • The reaction is allowed to proceed for a set time.

  • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the compound.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection (Luminescence) cluster_3 Data Analysis A Test Compound Serial Dilution C Incubate Compound + Kinase A->C B Kinase & Substrate/ATP Preparation D Initiate Reaction with Substrate/ATP B->D C->D E Incubate for 60 min D->E F Stop Reaction & Deplete ATP E->F G Convert ADP to ATP & Generate Light F->G H Measure Luminescence G->H I IC50 Determination H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often hyperactivated in cancer.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

References

A Comparative Analysis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory properties of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate against well-known nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on this specific compound, this analysis draws upon experimental results for structurally similar imidazo[1,2-a]pyridine carboxylic acid derivatives to provide a relevant comparison.

The imidazo[1,2-a]pyridine scaffold is a promising area of research for new anti-inflammatory agents.[1] Studies have shown that derivatives of this class can modulate key inflammatory pathways, such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade, and some have demonstrated selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data for imidazo[1,2-a]pyridine derivatives and standard NSAIDs. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

CompoundTargetAssay SystemIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyridine-2-carboxylic acid COX-2In vitro enzyme assay-Preferential for COX-2Marquez-Flores et al., 2012[4][5]
Imidazo[1,2-a]pyridine-2-carboxylic acid Paw EdemaIn vivo (rat)> Indomethacin-Marquez-Flores et al., 2012[4][5]
Compound 5n COX-1In vitro enzyme assay35.6508.6Fallah et al., 2023[6]
Compound 5n COX-2In vitro enzyme assay0.07508.6Fallah et al., 2023[6]
Ibuprofen COX-1Human whole blood120.15T. Ouellet et al.
Ibuprofen COX-2Human whole blood800.15T. Ouellet et al.
Naproxen COX-1Human whole blood---
Naproxen COX-2Human whole blood---
Celecoxib COX-1Human whole blood8212T. Ouellet et al.
Celecoxib COX-2Human whole blood6.812T. Ouellet et al.
Indomethacin Paw EdemaIn vivo (rat)Standard-Marquez-Flores et al., 2012[4][5]

*Compound 5n is 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, a potent derivative from a recent study.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant or ovine)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound and reference NSAIDs (e.g., Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well plates

  • Detection kit (e.g., ELISA for PGE2)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the assay buffer.

  • Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound or reference drug to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1N HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological substances.

Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Animal cages

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group, a reference drug group, and test compound groups at various doses.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[7][8][9][10][11]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and has been identified as a potential target for imidazo[1,2-a]pyridine derivatives.[2][3]

NF-kB Signaling Pathway NF-κB Inflammatory Signaling Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Inflammatory Genes (COX-2, iNOS, Cytokines) Inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Inflammatory Genes (COX-2, iNOS, Cytokines) activates transcription of

Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo screening of novel anti-inflammatory compounds.

In Vivo Anti-inflammatory Screening Workflow Workflow for In Vivo Anti-inflammatory Drug Screening Animal Acclimatization Animal Acclimatization Grouping and Baseline Measurement Grouping and Baseline Measurement Animal Acclimatization->Grouping and Baseline Measurement Drug Administration (Test Compound, Reference, Vehicle) Drug Administration (Test Compound, Reference, Vehicle) Grouping and Baseline Measurement->Drug Administration (Test Compound, Reference, Vehicle) Induction of Inflammation (e.g., Carrageenan) Induction of Inflammation (e.g., Carrageenan) Drug Administration (Test Compound, Reference, Vehicle)->Induction of Inflammation (e.g., Carrageenan) Measurement of Inflammatory Response (e.g., Paw Volume) Measurement of Inflammatory Response (e.g., Paw Volume) Induction of Inflammation (e.g., Carrageenan)->Measurement of Inflammatory Response (e.g., Paw Volume) Data Collection and Analysis Data Collection and Analysis Measurement of Inflammatory Response (e.g., Paw Volume)->Data Collection and Analysis Evaluation of Anti-inflammatory Effect Evaluation of Anti-inflammatory Effect Data Collection and Analysis->Evaluation of Anti-inflammatory Effect

Caption: A general workflow for in vivo evaluation of anti-inflammatory compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of analogs based on the "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" core, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

A significant body of research highlights the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4]

Structure-Activity Relationship for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR2R3R6Cancer Cell LineIC50 (µM)Reference
This compound -COOEt-H-Cl---
Compound 82-chloro-6-methoxyquinolin-3-yl-CH2Ph-HHeLa0.34[5]
MDA-MB-2310.32[5]
ACHN0.39[5]
HCT-150.31[5]
Compound 122-chloro-6-methoxyquinolin-3-yl-CH2-p-tolyl-HHeLa0.35[5]
MDA-MB-2310.29[5]
ACHN0.34[5]
HCT-150.30[5]
Compound 139-ethyl-9H-carbazol-3-yl-CH2Ph-HHeLa0.37[5]
MDA-MB-2310.41[5]
ACHN0.39[5]
HCT-150.30[5]
Compound 169-ethyl-9H-carbazol-3-yl-CH2Ph-Cl--[5]
13k--6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC8270.09-0.43[6]

Key SAR Observations for Anticancer Activity:

  • Substitution at the C2 and C3 positions: Hybrid compounds incorporating quinoline or carbazole moieties at the C2 and C3 positions of the imidazo[1,2-a]pyridine core have demonstrated potent anticancer activity against a panel of human tumor cell lines.[5]

  • Influence of the C6 substituent: The presence of a chlorine atom at the C6 position appears to be a common feature in many active analogs. Further derivatization at this position, such as with another imidazo[1,2-a]pyridine ring linked to a quinazoline, can lead to highly potent PI3Kα inhibitors.[6]

  • Benzyl and substituted benzyl groups at C3: The introduction of a benzyl or a p-tolyl-methyl group at the C3 position contributes significantly to the cytotoxic effects.[5]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The anticancer activity of these imidazo[1,2-a]pyridine analogs is often mediated through the inhibition of the PI3K/Akt/mTOR pathway. This inhibition leads to cell cycle arrest and apoptosis.[1]

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Antimicrobial Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have also been investigated for their antimicrobial properties, particularly against fungal pathogens.

Structure-Activity Relationship for Anticandidal Activity

A study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives revealed their potential as antifungal agents against Candida parapsilosis.[7]

Compound IDAryl SubstituentMIC (µM)Reference
Derivative 1Phenyl89.38[7]
Derivative 24-Fluorophenyl38.72[7]
Derivative 34-Chlorophenyl19.36[7]
Derivative 44-Bromophenyl24.20[7]
Derivative 54-Nitrophenyl38.44[7]

Key SAR Observations for Anticandidal Activity:

  • Aryl Substituents: The nature and position of the substituent on the phenyl ring of the acrylonitrile moiety significantly influence the anticandidal activity.[7]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, particularly a chlorine atom at the para position of the phenyl ring, enhances the antifungal efficacy.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9][10]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8][12] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[9][12]

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add test compounds Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Shake Shake plate for 15 min AddSolubilizer->Shake ReadAbsorbance Read absorbance at 570 nm Shake->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[14]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[13]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

Broth_Microdilution_Workflow Start Start PrepareCompound Prepare serial dilutions of test compound in 96-well plate Start->PrepareCompound PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum InoculatePlate Inoculate wells with inoculum PrepareCompound->InoculatePlate PrepareInoculum->InoculatePlate IncubatePlate Incubate the plate InoculatePlate->IncubatePlate ObserveGrowth Observe for visible growth IncubatePlate->ObserveGrowth DetermineMIC Determine the MIC ObserveGrowth->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the broth microdilution MIC assay.

References

in vivo efficacy of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" based compounds

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold, including derivatives of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate," has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas. This guide provides a comparative analysis of the in vivo efficacy of these compounds, with a focus on their applications in oncology, inflammatory disorders, and infectious diseases. The data presented is compiled from preclinical studies, offering insights for researchers and drug development professionals.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have been extensively investigated for their anticancer properties, targeting various signaling pathways crucial for tumor growth and survival.

Targeting the PI3K/AKT/mTOR Pathway:

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. For instance, a novel derivative was shown to induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[1] Another study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors, with compound 13k demonstrating significant antitumor effects.[2] In xenograft models using HCC827 cells, compound 13k led to cell cycle arrest at the G2/M phase and induced apoptosis.[2]

Targeting c-Met Kinase:

The c-Met receptor tyrosine kinase is another important target in cancer therapy. A series of imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors, with compound 22e showing potent activity. In a c-Met-addicted EBC-1 cell xenograft model, orally administered 22e resulted in a 75% tumor growth inhibition.[3]

Targeting Platelet-Derived Growth Factor Receptor (PDGFR):

A novel class of imidazo[1,2-a]pyridines has been identified as potent inhibitors of PDGFR. Compound 28 from this series demonstrated a dose-dependent pharmacodynamic response in a C6 tumor xenograft model.[4]

Compound/AlternativeCancer TypeAnimal ModelDosing RegimenKey Efficacy MetricReference
Compound 13k Non-small cell lung cancerHCC827 xenograftNot specifiedInduces G2/M cell cycle arrest and apoptosis[2]
Compound 22e c-Met addicted cancerEBC-1 xenograftNot specified75% Tumor Growth Inhibition (TGI)[3]
Compound 28 GlioblastomaC6 xenograftSingle oral doseDose-dependent reduction of pPDGFR levels[4]
Doxorubicin (Ref.) Breast CancerNot specifiedNot specifiedIC50 = 1.93 µM (in vitro)[5]
Sorafenib (Ref.) Breast CancerNot specifiedNot specifiedIC50 = 4.50 µM (in vitro)[5]

HCC827 Xenograft Model for PI3Kα Inhibitor Evaluation: [2]

  • Cell Line: Human non-small cell lung cancer cells (HCC827).

  • Animal Model: Nude mice.

  • Procedure: HCC827 cells are implanted subcutaneously into the mice. Once tumors reach a specified volume, animals are treated with the test compound (e.g., 13k ) or vehicle control.

  • Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, and tissues are analyzed for biomarkers of apoptosis (e.g., via Western blot for apoptosis-related proteins) and cell cycle arrest (e.g., via flow cytometry).

EBC-1 Xenograft Model for c-Met Inhibitor Evaluation: [3]

  • Cell Line: Human lung squamous cell carcinoma cells (EBC-1) with c-Met amplification.

  • Animal Model: Nude mice.

  • Procedure: EBC-1 cells are subcutaneously injected into mice. Treatment with the c-Met inhibitor (e.g., 22e ) or vehicle begins when tumors are established.

  • Endpoint Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

PI3K_AKT_mTOR_Pathway cluster_0 Imidazo[1,2-a]pyridine Derivatives Compound_13k Compound 13k PI3K PI3K Compound_13k->PI3K inhibits Compound_22e Compound 22e RTK Receptor Tyrosine Kinase (e.g., c-Met) Compound_22e->RTK inhibits c-Met Growth_Factor Growth Factor Growth_Factor->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2).

A study on novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors identified compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) as having the most notable in vivo analgesic activity.[6][7]

Compound/AlternativeAnimal ModelKey Efficacy MetricValueReference
Compound 5j Writhing test in miceED5012.38 mg/kg[6][7]
Celecoxib (Ref.) Not specified in snippetNot specifiedNot specified[6][7]

Writhing Test for Analgesic Activity: [6][7]

  • Animal Model: Mice.

  • Procedure: An irritating agent (e.g., acetic acid) is injected intraperitoneally to induce abdominal constrictions (writhing). The test compounds are administered prior to the irritant.

  • Endpoint Analysis: The number of writhes is counted over a specific period. The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to the control group. The ED50 (the dose that is effective in 50% of the animals) is then calculated.

Antimicrobial Activity

Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) have demonstrated activity against Mycobacterium avium infection in vivo.

Compound ND-10885 (compound 2) showed significant activity in a mouse model of M. avium infection, reducing the bacterial burden in the lungs, spleen, and liver.[8] A combination regimen of ND-10885 and rifampin showed an additive effect in the lungs.[8]

Compound/AlternativeInfection ModelOrganEfficacyReference
ND-10885 M. avium in miceLung, Spleen, LiverSignificant reduction in bacterial burden[8]
ND-10885 + Rifampin M. avium in miceLungAdditive anti-M. avium activity[8]

In Vivo Efficacy Model for M. avium :[8]

  • Infecting Agent: Mycobacterium avium.

  • Animal Model: Mice.

  • Procedure: Mice are infected with M. avium. Treatment with the test compound (e.g., ND-10885 ), alone or in combination, is initiated.

  • Endpoint Analysis: After a defined treatment period, organs such as the lungs, spleen, and liver are harvested, and the bacterial load (Colony Forming Units, CFU) is quantified.

Antimicrobial_Workflow Infection Mouse Infection (M. avium) Treatment Treatment Groups: - Vehicle - ND-10885 - Rifampin - ND-10885 + Rifampin Infection->Treatment Organ_Harvest Harvest Lungs, Spleen, Liver Treatment->Organ_Harvest CFU_Quantification Quantify Bacterial Load (CFU) Organ_Harvest->CFU_Quantification Data_Analysis Compare CFU counts between groups CFU_Quantification->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of antimicrobial imidazo[1,2-a]pyridines.

References

Unveiling Target Engagement: A Comparative Guide to Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular target engagement of a novel compound is a critical step in its preclinical evaluation. This guide provides a comparative framework for analyzing the target engagement of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" using Western blot analysis, a cornerstone technique in molecular biology.

Given the absence of specific published data on the direct cellular target of "this compound," this guide will proceed with a plausible hypothetical target based on the known activities of the broader imidazo[1,2-a]pyridine class of molecules. Numerous studies have identified derivatives of this scaffold as potent kinase inhibitors.[1][2][3][4][5] Therefore, for illustrative purposes, we will hypothesize that "this compound" engages a key kinase in a critical cellular signaling pathway, such as PI3Kα (Phosphoinositide 3-kinase alpha) .

This guide will compare the hypothetical target engagement of "this compound" with a well-established, clinically approved PI3Kα inhibitor, Alpelisib (BYL719) .[6][7] The data presented herein is illustrative and intended to provide a template for how such a comparison would be structured and interpreted.

Comparative Analysis of Target Engagement

The following table summarizes hypothetical quantitative data from Western blot experiments designed to assess the target engagement and downstream effects of "this compound" in comparison to Alpelisib in a relevant cancer cell line (e.g., MCF-7, which often harbors PIK3CA mutations).

ParameterThis compound (Hypothetical Data)Alpelisib (BYL719) (Reference Data)Method
Target Engagement
IC50 for p-Akt (Ser473) Inhibition150 nM5 nMWestern Blot
Downstream Pathway Modulation
IC50 for p-S6K (Thr389) Inhibition200 nM8 nMWestern Blot
Cellular Potency
GI50 (50% Growth Inhibition)500 nM30 nMCell Viability Assay (e.g., MTT)

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for "this compound".

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the Western blot workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pAkt p-Akt (Ser473) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 S6K S6K mTORC1->S6K pS6K p-S6K (Thr389) S6K->pS6K Proliferation Cell Growth & Survival pS6K->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->PI3K Alpelisib Alpelisib (Known Inhibitor) Alpelisib->PI3K Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_detection 3. Immunodetection cluster_analysis 4. Analysis Cell_Culture Cell Culture (e.g., MCF-7) Treatment Treat with Compound or Alpelisib Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging System Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

References

Assessing Off-Target Effects of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of a chemical compound is paramount to ensuring the specificity and safety of a potential therapeutic agent. This guide provides a comparative framework for assessing the off-target profile of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. Due to the limited publicly available data on the specific off-target profile of this compound, this guide will draw comparisons with a well-characterized, structurally related imidazo[1,2-a]pyridine-based inhibitor of Phosphoinositide 3-kinase (PI3K), a common target for this class of compounds.[1][2] The experimental protocols detailed below provide a robust methodology for researchers to elucidate the on- and off-target activities of this compound.

Comparative Analysis of Kinase Inhibition Profiles

The following table presents a hypothetical, yet representative, comparison of the inhibitory activities of this compound and a known imidazo[1,2-a]pyridine-based PI3Kα inhibitor. The data illustrates how a kinase panel screen can reveal both the primary target and potential off-targets.

Target Compound IC50 (nM) Comments
PI3Kα This compoundHypothetical: 50Putative primary target based on scaffold.
Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example)1.94[1]Potent and selective inhibitor.[1]
PI3Kβ This compoundHypothetical: 500Potential for off-target effects on other PI3K isoforms.
Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example)>1000High selectivity over other isoforms.
mTOR This compoundHypothetical: 800A key downstream effector of PI3K, representing a potential off-target.[3]
Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example)500Dual PI3K/mTOR inhibition is a known feature of some imidazopyridines.[4]
CDK2 This compoundHypothetical: >10,000Example of a kinase with no significant inhibition.
Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example)>10,000Demonstrates selectivity against unrelated kinase families.
DYRK1A This compoundHypothetical: 2,600Imidazo[1,2-a]pyridines have been shown to inhibit this kinase.[5]
Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example)>5,000Further demonstrates selectivity.

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Experimental validation is required.

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its frequent dysregulation in cancer has made it a prime target for drug development.[8] The diagram below illustrates the central role of PI3K in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

To experimentally determine the on- and off-target effects of this compound, the following protocols are recommended.

This biochemical assay determines the inhibitory activity of a compound against a broad panel of kinases.

Objective: To identify the on-target and off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a commercially available kinase panel, a suitable substrate for each kinase, and ATP.

  • Inhibitor Addition: Add the diluted compound or a vehicle control (DMSO) to the wells.

  • Kinase Reaction: Incubate the plates at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay. The light output is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for the inhibited kinases by fitting the data to a dose-response curve.

CETSA is a biophysical assay that confirms target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To validate the interaction of this compound with its putative targets in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to release the cellular proteins.

  • Temperature Gradient: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Target Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Experimental Workflow

The following diagram outlines a logical workflow for assessing the off-target effects of a novel compound.

Off_Target_Workflow Start Start: Novel Compound (this compound) BiochemScreen Biochemical Screening (Kinase Panel) Start->BiochemScreen IdentifyHits Identify On- and Off-Target Hits BiochemScreen->IdentifyHits CETSA Cellular Target Engagement (CETSA) IdentifyHits->CETSA ValidateHits Validate Cellular Activity CETSA->ValidateHits Downstream Downstream Functional Assays (e.g., Western Blot for p-Akt) ValidateHits->Downstream SAR Structure-Activity Relationship (SAR) Studies Downstream->SAR End Conclude Off-Target Profile SAR->End

Workflow for Off-Target Assessment

Conclusion

While this compound is a promising scaffold in medicinal chemistry, a thorough assessment of its off-target effects is crucial for its development as a selective chemical probe or therapeutic agent.[9][10] The imidazo[1,2-a]pyridine core is known to interact with multiple kinases, making broad-panel screening essential.[3][11] By employing a systematic approach that combines biochemical screening with cellular target engagement assays, researchers can build a comprehensive off-target profile. This guide provides the necessary framework and experimental protocols to initiate such an investigation, ultimately leading to a better understanding of the compound's mechanism of action and potential liabilities.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. The information is compiled from Safety Data Sheets (SDS) and general laboratory safety guidelines for similar chemical structures.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[1][3] Always inspect gloves for integrity before use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves after use.[4]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1]
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[4]
Operational Plan: Safe Handling and Disposal Protocol

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1][5]

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[4]

  • Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep the container tightly closed when not in use.[6]

3. Spill Management:

  • In the event of a spill, evacuate the area and prevent unauthorized entry.[4]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial solvent adsorbent.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1][4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

4. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Disposal Plan

Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[1] Do not dispose of the chemical down the drain.[1][4] All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1][4] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation & Engineering Controls - Verify fume hood, eyewash, shower - Inspect and don all required PPE handling Chemical Handling - Work in fume hood - Avoid dust/aerosol generation - Keep container closed prep->handling spill Spill Management - Evacuate and secure area - Use absorbent material - Decontaminate spill zone handling->spill Accidental Spill disposal Waste Disposal - Collect in labeled, sealed container - Dispose as hazardous waste - Follow all regulations handling->disposal Routine Completion spill->disposal end End of Process disposal->end

Caption: Workflow for Handling this compound.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

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